molecular formula C9H9BrO B015190 p-(2-Bromo)vinyl Anisole CAS No. 6303-59-9

p-(2-Bromo)vinyl Anisole

Cat. No.: B015190
CAS No.: 6303-59-9
M. Wt: 213.07 g/mol
InChI Key: MNSBHZNBVJAJND-VOTSOKGWSA-N
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Description

P-(2-Bromo)vinyl Anisole, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-1-(2-Bromovinyl)-4-methoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(E)-2-bromoethenyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSBHZNBVJAJND-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6303-59-9
Record name NSC43295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of p-(2-Bromo)vinyl Anisole from Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable multi-step synthetic pathway for the preparation of p-(2-Bromo)vinyl Anisole, a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances, starting from the readily available raw material, anisole.[1] The synthesis involves the initial conversion of anisole to an intermediate aldehyde, followed by a two-step olefination and reduction sequence. Alternative approaches are also discussed.

Introduction

This compound, also known as (E)-1-(2-Bromovinyl)-4-methoxybenzene, is a versatile organic compound with the chemical formula C₉H₉BrO.[2][3][4] Its utility as a precursor in various organic transformations makes a clear and efficient synthetic route highly desirable for researchers in organic synthesis and medicinal chemistry. This guide provides detailed experimental protocols and data for a reliable synthesis of this target molecule.

Recommended Synthetic Pathway: Formylation, Corey-Fuchs Reaction, and Selective Reduction

The most efficient and controllable pathway for the synthesis of this compound from anisole involves a three-step process:

  • Vilsmeier-Haack Formylation of anisole to produce p-anisaldehyde.

  • Corey-Fuchs Reaction of p-anisaldehyde to yield 1-(2,2-dibromoethenyl)-4-methoxybenzene.

  • Selective Hydrodebromination to afford the final product, this compound.

This pathway is advantageous due to the high yields and selectivity achievable in each step.

Step 1: Vilsmeier-Haack Formylation of Anisole to p-Anisaldehyde

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic compounds like anisole. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide such as N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol:

A detailed protocol for the Vilsmeier-Haack formylation of anisole is as follows:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with constant stirring.

  • After the addition is complete, add anisole dropwise to the reaction mixture.

  • The reaction is then stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and water, followed by neutralization with a base (e.g., sodium hydroxide solution).

  • The product, p-anisaldehyde, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Typical Yield70-85%[5]
Reaction Temperature0-10 °C (reagent addition), then room temperature or gentle heating[6]
Reaction Time2-4 hours[6]
Step 2: Corey-Fuchs Reaction of p-Anisaldehyde

The Corey-Fuchs reaction is a two-step process that converts aldehydes into terminal alkynes, with a gem-dibromoalkene as a key intermediate.[7][8][9][10][11] In this synthesis, we will isolate the intermediate, 1-(2,2-dibromoethenyl)-4-methoxybenzene.

Experimental Protocol:

A representative procedure for the Corey-Fuchs reaction on an aromatic aldehyde is as follows:[11]

  • To a solution of triphenylphosphine (PPh₃) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (CBr₄) portion-wise.

  • Stir the resulting mixture at 0 °C for a short period.

  • Add a solution of p-anisaldehyde in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The reaction mixture is then worked up by removing the solvent under reduced pressure and triturating the residue with a non-polar solvent (e.g., hexanes) to precipitate triphenylphosphine oxide.

  • After filtration, the filtrate is concentrated and the crude product, 1-(2,2-dibromoethenyl)-4-methoxybenzene, is purified by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Typical Yield80-90%[11]
Molar Ratio (p-anisaldehyde:CBr₄:PPh₃)1 : 1.5 : 3[11]
Reaction Temperature0 °C to room temperature[11]
Reaction TimeOvernight[11]
Step 3: Selective Hydrodebromination

The final step involves the selective reduction of the gem-dibromoalkene to the desired (E)-vinyl bromide. This can be achieved using various reducing agents, with methods that favor the formation of the E-isomer being preferred.

Experimental Protocol:

A general procedure for the selective hydrodebromination of a gem-dibromoalkene is as follows:[12]

  • To a solution of 1-(2,2-dibromoethenyl)-4-methoxybenzene in a suitable solvent (e.g., tetrahydrofuran or ethanol), add a reducing agent.

  • Catalytic amounts of a transition metal complex (e.g., a palladium catalyst) in the presence of a hydride source (e.g., Bu₃SnH) can be effective for stereoselective reduction.[12]

  • Alternatively, metal-mediated reductions using indium or samarium diiodide can also be employed, with the choice of metal influencing the stereoselectivity.[13]

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated.

  • Purification by column chromatography or recrystallization yields the final product, this compound.

Quantitative Data:

ParameterValueReference
Typical YieldModerate to excellent yields are reported for similar substrates.[12]
StereoselectivityThe choice of reducing system is crucial for achieving high (E)-selectivity.[12][13]

Alternative Synthetic Pathway: Friedel-Crafts Acylation and Wittig Reaction

An alternative route to this compound involves the Friedel-Crafts acylation of anisole to form p-methoxyacetophenone, followed by a Wittig-type reaction.

Step 1: Friedel-Crafts Acylation of Anisole

This reaction introduces an acetyl group at the para position of the anisole ring.

Experimental Protocol:

A typical procedure for the Friedel-Crafts acylation of anisole is as follows:[14]

  • To a suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., toluene) at 0-15 °C, add anisole.

  • Then, add acetyl chloride dropwise at 0-5 °C.

  • The reaction mixture is stirred for a specified period, and then quenched by pouring it into ice water.

  • The organic layer is separated, washed, and the solvent is removed.

  • The resulting p-methoxyacetophenone can be purified by distillation.

Quantitative Data:

ParameterValueReference
Typical Yieldup to 98.5%[14]
Molar Ratio (anisole:acetyl chloride:AlCl₃)1 : 1.04 : 1.03[14]
Reaction Temperature0-5 °C[14]
Step 2: Wittig Reaction with a Brominated Ylide

The conversion of p-methoxyacetophenone to this compound would require a Wittig reaction with a brominated phosphorus ylide, such as the one derived from bromomethyltriphenylphosphonium bromide.

Experimental Protocol:

A general protocol for a Wittig reaction is as follows:[2][15]

  • In a flame-dried flask under an inert atmosphere, the phosphonium salt (e.g., bromomethyltriphenylphosphonium bromide) is suspended in an anhydrous solvent (e.g., THF).

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide) is added at low temperature to generate the ylide.

  • A solution of p-methoxyacetophenone in the same solvent is then added dropwise to the ylide solution.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the product is extracted, dried, and purified by chromatography to separate it from the triphenylphosphine oxide byproduct.

Note: The direct conversion of a ketone to a bromo-vinyl group in one step via a Wittig reaction can be challenging and may result in a mixture of E/Z isomers. The Corey-Fuchs approach is generally more reliable for this transformation.

Visualization of Synthetic Pathways and Workflows

Recommended Synthetic Pathway

recommended_pathway Anisole Anisole pAnisaldehyde p-Anisaldehyde Anisole->pAnisaldehyde Vilsmeier-Haack Formylation Dibromoalkene 1-(2,2-dibromoethenyl)- 4-methoxybenzene pAnisaldehyde->Dibromoalkene Corey-Fuchs Reaction FinalProduct This compound Dibromoalkene->FinalProduct Selective Hydrodebromination

Caption: Recommended three-step synthesis of this compound.

Experimental Workflow for Corey-Fuchs Reaction

corey_fuchs_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification PPh3 PPh₃ in DCM Ylide_formation Ylide Formation (0 °C) PPh3->Ylide_formation CBr4 CBr₄ CBr4->Ylide_formation pAnisaldehyde_sol p-Anisaldehyde in DCM Aldehyde_addition Aldehyde Addition (0 °C to RT) pAnisaldehyde_sol->Aldehyde_addition Ylide_formation->Aldehyde_addition Stirring Stir Overnight Aldehyde_addition->Stirring Concentration Solvent Evaporation Stirring->Concentration Trituration Trituration with Hexanes Concentration->Trituration Filtration Filtration Trituration->Filtration Column_chromatography Column Chromatography Filtration->Column_chromatography Final_product 1-(2,2-dibromoethenyl)- 4-methoxybenzene Column_chromatography->Final_product

Caption: Experimental workflow for the Corey-Fuchs reaction step.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Spectroscopic Data:

  • ¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra will show characteristic peaks for the aromatic protons, the methoxy group, and the vinyl protons, with coupling constants indicative of the (E)-stereochemistry.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (213.07 g/mol ) and the characteristic isotopic pattern for a bromine-containing compound.[3]

  • Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O stretching of the ether, C=C stretching of the vinyl group, and C-H bonds of the aromatic ring.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound from anisole. The recommended three-step pathway involving Vilsmeier-Haack formylation, Corey-Fuchs reaction, and selective hydrodebromination offers a reliable and high-yielding route to the target molecule. The provided experimental protocols and quantitative data are intended to assist researchers in the successful synthesis and characterization of this important chemical intermediate.

References

p-(2-Bromo)vinyl Anisole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of p-(2-Bromo)vinyl Anisole, a key organic compound. It covers its chemical identity, physical properties, and a detailed experimental protocol for its synthesis, tailored for professionals in research and development.

Compound Identification and Properties

This compound, systematically named 1-[(E)-2-bromoethenyl]-4-methoxybenzene, is a valuable reagent in organic synthesis.[1][2][3] Its primary identifiers and key physical properties are summarized below.

Identifier Value Source(s)
CAS Number 6303-59-9[1][2][4][5][6]
Molecular Formula C9H9BrO[1][2][4][5]
Molecular Weight 213.07 g/mol [1][3][4][5][6]
Synonyms (E)-1-(2-Bromovinyl)-4-methoxybenzene, 1-((E)-2-BROMO-VINYL)-4-METHOXY-BENZENE[1][2][3]

Table 1: Chemical Identifiers for this compound

Property Value Source(s)
Appearance White to Light Brown/Light Yellow Solid[1][2][7]
Melting Point 50-55°C[1][8]
Boiling Point 283.4°C at 760 mmHg[1][8]
Density 1.41 g/cm³[1][8]
Flash Point 112.1°C[1][8]
Solubility Slightly soluble in Acetonitrile, Chloroform, Ethyl Acetate[7]

Table 2: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Wittig reaction. This versatile olefination method involves the reaction of an aldehyde with a phosphonium ylide.[9][10][11] In this case, 4-methoxybenzaldehyde serves as the starting material.

2.1. Experimental Protocol: Wittig Reaction

This protocol outlines the synthesis of this compound from 4-methoxybenzaldehyde and (bromomethyl)triphenylphosphonium bromide.

Materials:

  • (Bromomethyl)triphenylphosphonium bromide

  • Sodium hydride (NaH) or other suitable strong base

  • 4-methoxybenzaldehyde (p-anisaldehyde)

  • Anhydrous Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., water, diethyl ether, saturated sodium bicarbonate, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (bromomethyl)triphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add one equivalent of a strong base, such as sodium hydride, to the suspension.

    • Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • Dissolve one equivalent of 4-methoxybenzaldehyde in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

2.2. Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Wittig_Synthesis cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_purification Workup & Purification reagent1 (Bromomethyl)triphenylphosphonium bromide ylide Phosphonium Ylide reagent1->ylide Deprotonation base Strong Base (e.g., NaH) in THF base->ylide intermediate Oxaphosphetane Intermediate ylide->intermediate aldehyde 4-methoxybenzaldehyde aldehyde->intermediate product This compound + Ph3PO intermediate->product Elimination workup Aqueous Workup & Extraction product->workup purify Column Chromatography workup->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. The presence of the vinyl bromide group allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of more complex molecular architectures. This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.[8]

3.1. Logical Relationship in Cross-Coupling Reactions

The utility of this compound as a synthetic intermediate is highlighted by its role in palladium-catalyzed cross-coupling reactions.

Cross_Coupling cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Scaffolds start This compound suzuki Suzuki Coupling (with Boronic Acid/Ester) start->suzuki heck Heck Coupling (with Alkene) start->heck sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira product1 Stilbene Derivatives suzuki->product1 product2 Diene Systems heck->product2 product3 Enynes sonogashira->product3

Caption: Cross-coupling applications of this compound.

References

An In-depth Technical Guide to p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of p-(2-Bromo)vinyl Anisole, also known by its systematic IUPAC name, (E)-1-(2-Bromovinyl)-4-methoxybenzene. The information is curated for professionals in research and development who require precise data for synthesis, characterization, and further application.

Core Physical and Chemical Characteristics

This compound is an organobromine compound that presents as a light yellow or white to light brown solid at room temperature.[1][2][3] It serves as a valuable intermediate in various organic syntheses, including the development of pharmaceuticals and agrochemicals.[4][5] The data presented here corresponds primarily to the (E)-isomer, which is the more commonly documented form.

Data Summary Table

For ease of reference and comparison, the key quantitative physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Identifiers
CAS Number6303-59-9[4][6]
Molecular FormulaC₉H₉BrO[4][6]
Molecular Weight213.07 g/mol [4][6]
Physical Properties
AppearanceLight Yellow Solid[1][3]
Melting Point50-55 °C[1][4]
Boiling Point283.4 °C at 760 mmHg[1][4]
Density1.41 g/cm³[1][4]
Optical Properties
Refractive Index1.603[4]
Solubility & Partitioning
LogP3.06080[4]
SolubilitySlightly soluble in Acetonitrile, Chloroform, Ethyl Acetate[2]
Safety
Flash Point112.1 °C[4]

Structural and Logical Representation

The structure of a molecule dictates its physical and chemical properties. The following diagram illustrates the logical assembly of this compound from its constituent functional groups.

G Structural Assembly of this compound A Anisole (Methoxybenzene) Product This compound (C₉H₉BrO) A->Product Para-substitution B Vinyl Group (-CH=CH₂) B->Product Attached to ring C Bromine (Br) C->Product Substitutes on vinyl group

Caption: Logical relationship of functional groups in this compound.

Experimental Protocols

Accurate determination of physical characteristics is fundamental to chemical research. The following sections detail the standard experimental methodologies for measuring the key properties listed above.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[7]

Methodology: Capillary Tube Method (using a Mel-Temp apparatus or Thiele tube)

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8][9] The tube is sealed at one end.

  • Apparatus Setup:

    • Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus alongside a calibrated thermometer.

    • Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[7] The assembly is then immersed in a high-boiling point oil (e.g., silicone oil) within the Thiele tube.[7]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7] Constant stirring or natural convection in the Thiele tube ensures uniform temperature distribution.[8]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[10]

  • Purity Assessment: An impure sample will typically exhibit a depressed and broadened melting range compared to the pure substance.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of a molecule by analyzing the chemical environment of its hydrogen atoms.

Methodology: ¹H NMR Spectrum Acquisition

  • Sample Preparation:

    • Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[11] Deuterated solvents are used to avoid overwhelming the sample signals.[12]

    • The solution is then filtered through a pipette with a glass wool plug directly into a clean NMR tube to remove any solid particulates, which can degrade spectral quality.[11]

  • Spectrometer Preparation: The sample tube is placed in the NMR spectrometer. Key preparation steps include locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve maximum homogeneity and resolution.[13]

  • Data Acquisition: The ¹H NMR spectrum is acquired. The resulting Free Induction Decay (FID) data is then processed.

  • Data Processing and Analysis:

    • The FID is Fourier transformed to produce the frequency-domain spectrum.

    • The spectrum is phased, baseline-corrected, and referenced. Often, the residual proton signal of the solvent or an internal standard like Tetramethylsilane (TMS) is used for calibration.[11]

    • The chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the peaks are analyzed to elucidate the molecular structure.

The following diagram outlines the general workflow for characterizing a chemical compound like this compound.

G General Workflow for Chemical Characterization substance Pure Substance (this compound) mp Melting Point Determination substance->mp nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ms Mass Spectrometry substance->ms ir IR Spectroscopy substance->ir purity Purity Check mp->purity structure Structural Elucidation nmr->structure ms->structure ir->structure identity Identity Confirmed purity->identity structure->identity

Caption: A generalized workflow for the physical and structural characterization.

References

An In-depth Technical Guide to the Solubility and Stability of p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of p-(2-Bromo)vinyl Anisole, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, developing robust formulations, and ensuring drug product quality and shelf-life.

Core Properties of this compound

PropertyValueReference
CAS Number 6303-59-9[1][2][3][4][5][6][7]
Molecular Formula C₉H₉BrO[1][2][3][4][5][6][7]
Molecular Weight 213.07 g/mol [1][2][3][4][5]
Appearance White to light brown solid or light yellow solid.[1][4][5][8]
Melting Point 50-55 °C[1][4]

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available literature. However, qualitative assessments and data from structurally similar compounds provide valuable insights.

Qualitative Solubility:

This compound is reported to be:

  • Slightly soluble in acetonitrile, chloroform, and ethyl acetate.[8]

  • Insoluble in water.

Based on the general principle of "like dissolves like," its solubility is expected to be higher in non-polar and polar aprotic solvents. The presence of the aromatic ring and the bromo-vinyl group contributes to its non-polar character, while the methoxy group introduces some polarity.

Quantitative Solubility of a Structurally Related Compound:

To provide a quantitative perspective, the table below shows the solubility of 2,4,6-trinitro-3-bromoanisole, a compound with a similar bromoanisole core, in various solvents at different temperatures. While the nitro groups significantly alter the polarity, this data can serve as a useful reference for solvent selection and experimental design.

SolventTemperature (K)Molar Fraction Solubility (10⁻²)
Acetonitrile298.1548.201
Acetone298.1545.012
Dichloromethane298.1537.019
Ethyl Acetate298.1536.088
Dichloroethane298.1533.244
Benzene298.1519.563
Toluene298.1515.221
Methanol298.155.531
Ethanol298.153.078
Cyclohexane298.150.060
Hexane298.150.053
Water298.150.051

Data adapted from a study on 2,4,6-trinitro-3-bromoanisole and should be used as a directional guide only.[9]

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and use in pharmaceutical manufacturing. The primary stability concerns are its sensitivity to light and its behavior under hydrolytic and thermal stress.

Photostability:

This compound is known to be light-sensitive .[4] Exposure to UV light can lead to degradation. A study on the degradation of haloanisoles by UV irradiation in the presence of peracetic acid indicated that direct photolysis plays a significant role in the degradation of bromoanisoles.[10] The vinyl group, in conjunction with the aromatic ring, forms a chromophore that can absorb UV radiation, potentially leading to isomerization of the double bond or cleavage of the carbon-bromine bond.

Hydrolytic Stability:

Vinyl halides are generally considered to be relatively stable towards hydrolysis under mild conditions.[11][12][13] This stability is attributed to the increased strength of the carbon-halogen bond due to the sp² hybridization of the carbon atom and resonance delocalization of the halogen's lone pairs with the vinyl pi-system.[11] Therefore, this compound is expected to be resistant to hydrolysis under neutral and mild acidic or basic conditions at ambient temperature. However, under more forcing conditions (e.g., strong acids or bases, elevated temperatures), hydrolysis may occur.

Thermal Stability:

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard pharmaceutical industry practices and regulatory guidelines.

Solubility Determination (Shake-Flask Method):

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C and 37°C) prep2->equil1 equil2 Allow to equilibrate for a set time (e.g., 24-48 hours) equil1->equil2 analysis1 Filter the saturated solution to remove excess solid equil2->analysis1 analysis2 Dilute the filtrate with a suitable solvent analysis1->analysis2 analysis3 Quantify concentration using a validated HPLC-UV method analysis2->analysis3

Caption: Workflow for determining the solubility of this compound.

Stability Testing Protocol:

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

G Forced Degradation Study Workflow cluster_sample Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis sample_prep Prepare solutions of this compound in suitable solvents (e.g., Acetonitrile/Water) stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) sample_prep->stress_acid stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) sample_prep->stress_base stress_ox Oxidative (e.g., 3% H₂O₂, RT) sample_prep->stress_ox stress_photo Photolytic (ICH Q1B guidelines) sample_prep->stress_photo stress_thermal Thermal (e.g., 80°C, solid & solution) sample_prep->stress_thermal analysis_hplc Analyze samples at time points using a stability-indicating HPLC-UV/MS method stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_photo->analysis_hplc stress_thermal->analysis_hplc analysis_mass Perform mass balance calculations analysis_hplc->analysis_mass analysis_id Identify major degradation products using LC-MS/MS and NMR analysis_hplc->analysis_id

Caption: Workflow for conducting a forced degradation study on this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of related compounds, the following degradation pathways can be postulated:

G Postulated Degradation Pathways cluster_photo Photolytic Degradation cluster_hydrolysis Hydrolytic Degradation (Forced) cluster_thermal Thermal Degradation start This compound photo_iso Cis-Trans Isomerization start->photo_iso UV Light photo_dehalogenation Dehalogenation to p-vinylanisole start->photo_dehalogenation UV Light photo_oxidation Oxidation of vinyl group (e.g., to aldehyde or carboxylic acid) start->photo_oxidation UV Light / O₂ hydro_ketone Formation of p-methoxyacetophenone start->hydro_ketone H₃O⁺ / Heat thermal_polymerization Polymerization start->thermal_polymerization Heat thermal_dehydrobromination Dehydrobromination start->thermal_dehydrobromination High Heat

References

In-Depth Technical Guide to p-(2-Bromo)vinyl Anisole: Safety Information and Material Safety Data Sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information and available Material Safety Data Sheet (MSDS) data for p-(2-Bromo)vinyl Anisole (CAS No: 6303-59-9). Due to the limited availability of specific toxicological data for this compound, this guide also incorporates general safety protocols for handling brominated organic compounds.

Chemical and Physical Properties

This compound is a light yellow solid with the following properties:

PropertyValueReference(s)
CAS Number 6303-59-9[1][2][3][4]
Molecular Formula C9H9BrO[1][2][4]
Molecular Weight 213.07 g/mol [1][3]
Appearance Light Yellow Solid[3][5]
Melting Point 50-55 °C[3]
Boiling Point 283.4 °C at 760 mmHg[3]
Density 1.41 g/cm³[3]
Synonyms 1-(2-Bromoethenyl)-4-methoxybenzene, 4-Methoxy-β-bromostyrene[2][6]

Hazard Identification and Classification

Based on the general properties of brominated organic compounds, the potential hazards may include:

  • Skin and eye irritation.[7]

  • Respiratory tract irritation upon inhalation of dust or fumes.[7]

  • Potential for harm if swallowed.[7]

GHS Classification: Data not available.[5] It is recommended to handle this compound as if it were hazardous.

Experimental Protocols and Handling

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE for handling potentially hazardous chemicals.

PPE_Workflow Diagram 1: Recommended Personal Protective Equipment (PPE) Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat (Fire-resistant) gloves Chemical-Resistant Gloves (e.g., Nitrile) lab_coat->gloves Don goggles Safety Goggles (Splash-proof) gloves->goggles Don face_shield Face Shield (if splash hazard exists) goggles->face_shield Assess Splash Risk respirator Respirator (if dust/aerosol generation is likely) face_shield->respirator Assess Inhalation Risk end Proceed with Experiment respirator->end start Before Handling Chemical start->lab_coat Don

Caption: Diagram 1: Recommended Personal Protective Equipment (PPE) Workflow.

3.2. Safe Handling Procedures

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when heating or generating dust.[8]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Static Discharge : Take precautionary measures against static discharge, especially when handling powdered material.

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is 4°C.[2]

Emergency Procedures

4.1. First Aid Measures

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

4.2. Spill and Leak Procedures

In the event of a spill, follow the general procedure outlined in the diagram below.

Spill_Response_Workflow Diagram 2: General Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (use absorbent material) ppe->contain collect Collect Spilled Material (use non-sparking tools) contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste (as hazardous waste) decontaminate->dispose report Report the Incident dispose->report

Caption: Diagram 2: General Spill Response Workflow.

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards : Combustion may produce toxic fumes, including carbon oxides and hydrogen bromide gas.[9]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]

Toxicological Information

As previously stated, there is a lack of specific toxicological data for this compound. The toxicological properties have not been fully investigated.[7] It is prudent to assume the compound may have harmful effects and to handle it accordingly.

Toxicological EndpointData
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation May cause skin irritation[7]
Serious Eye Damage/Irritation May cause eye irritation[7]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[7]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Conclusion

This compound is a chemical for which comprehensive safety and toxicological data are not yet available. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this compound with a high degree of caution. Adherence to the general safety principles for handling brominated organic compounds, including the use of appropriate personal protective equipment, proper engineering controls, and established emergency procedures, is essential to ensure a safe working environment. This guide serves as a starting point for a comprehensive safety assessment that should be tailored to the specific experimental conditions.

References

An In-depth Technical Guide to the Key Reactive Sites of p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-(2-Bromo)vinyl anisole, systematically named (E)-1-(2-bromovinyl)-4-methoxybenzene, is a versatile bifunctional organic compound of significant interest in synthetic chemistry. Its utility stems from the presence of multiple reactive centers, which allow for a diverse range of chemical transformations. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, detailing the types of reactions that occur at each site, and providing experimental insights for its application in the synthesis of complex organic molecules, including those with pharmaceutical and material science applications.

Molecular Structure and Key Reactive Sites

The chemical structure of this compound features a p-methoxyphenyl group attached to a bromo-substituted vinyl moiety. This arrangement gives rise to three primary reactive sites: the carbon-bromine (C-Br) bond of the vinyl group, the carbon-carbon double bond (C=C), and the electron-rich aromatic ring.

Reactive_Sites Key Reactive Sites of this compound cluster_molecule C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O O C4->O C6 C C5->C6 C6->C1 C8 C C7->C8 Br Br C8->Br C9 C O->C9 A Aromatic Ring (Electrophilic Substitution) A->C3 A->C5 B Vinyl Double Bond (Electrophilic Addition) B->C7 D C-Br Bond (Cross-Coupling) D->Br

Figure 1: Molecular structure of this compound highlighting its primary reactive sites.

Reactions at the Vinyl Bromide (C-Br Bond)

The carbon-bromine bond on the sp² hybridized carbon is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is pivotal for building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[1][2] this compound serves as an excellent electrophilic partner in these reactions.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd2_complex R-Pd(II)Ln-Br (R = p-MeO-Ph-CH=CH-) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 Base pd2_r_rprime R-Pd(II)Ln-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A typical procedure involves the following steps[3][4]:

  • To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added.[1]

  • The reaction mixture is heated, typically between 80-110 °C, and monitored by TLC or GC-MS until completion.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10085-95[2]
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100>90[5]
PdCl₂(dppf)Cs₂CO₃THF/H₂O80High[5]
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6][7] this compound can be coupled with various alkenes to generate conjugated dienes, which are valuable structural motifs.

Heck_Reaction_Cycle Catalytic Cycle of the Heck Reaction pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd2_complex R-Pd(II)Ln-Br (R = p-MeO-Ph-CH=CH-) oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex π-complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex σ-alkyl Pd(II) complex migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex Product π-complex beta_hydride_elimination->product_complex product_release Product Release product_complex->product_release product Substituted Alkene product_release->product h_pd_br H-Pd(II)Ln-Br product_release->h_pd_br reductive_elimination Reductive Elimination reductive_elimination->pd0 h_pd_br->reductive_elimination Base

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental Protocol: General Procedure for the Heck Reaction

A general protocol for the Heck reaction is as follows[8][9]:

  • This compound (1.0 eq.), the alkene (1.1-2.0 eq.), a palladium source such as Pd(OAc)₂ (1-5 mol%), and a ligand (e.g., PPh₃, P(o-tol)₃) are added to a reaction flask.

  • A base, typically an amine like triethylamine or a carbonate such as K₂CO₃, is added (1.5-2.5 eq.).

  • The flask is flushed with an inert gas, and a polar aprotic solvent like DMF, NMP, or acetonitrile is added.

  • The mixture is heated to temperatures ranging from 80 to 140 °C and the reaction progress is monitored.

  • After completion, the reaction is worked up by filtration to remove the base's salt, followed by extraction and purification of the product, usually by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂/PPh₃Et₃NDMF10070-90[8]
PdCl₂(PPh₃)₂NaOAcDMA12080-95[6]
Pd(OAc)₂/NHCK₂CO₃DMF/H₂O80High[9]

Reactions at the Vinylic Double Bond (C=C)

The double bond in the vinyl group is electron-rich and can undergo electrophilic addition reactions.[10] This reactivity is influenced by the adjacent aromatic ring, which can stabilize the carbocation intermediate through resonance.

Electrophilic Addition

In the presence of an electrophile (E⁺), the π-electrons of the double bond act as a nucleophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to give the final addition product. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, and the nucleophile adds to the more substituted carbon, which in this case is also a benzylic position, providing extra stability.[11]

Electrophilic_Addition Mechanism of Electrophilic Addition start p-MeO-Ph-CH=CH-Br carbocation Carbocation Intermediate [p-MeO-Ph-CH(E)-C(+)H-Br] start->carbocation + E⁺ electrophile E-Nu nucleophile_attack Nucleophilic Attack carbocation->nucleophile_attack + Nu⁻ product Addition Product [p-MeO-Ph-CH(E)-CH(Nu)-Br] nucleophile_attack->product

Caption: General mechanism for electrophilic addition to the vinyl double bond.

Experimental Protocol: Example - Bromination

  • This compound is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

  • A solution of bromine (Br₂) in the same solvent is added dropwise at a low temperature (e.g., 0 °C) to control the reaction.

  • The reaction is typically rapid, and the disappearance of the bromine color indicates consumption of the starting material.

  • The solvent is removed under reduced pressure to yield the dibrominated product.

Reactions on the Aromatic Ring

The anisole ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating methoxy group.[12][13] The methoxy group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it.[14] Since the para position is already occupied by the vinyl group, substitution will primarily occur at the ortho positions. The vinyl group is also an ortho-, para-activating group, which further enhances the reactivity of the ortho positions.[15][16]

Caption: Ortho-directing effect of the methoxy group on the anisole ring.

Experimental Protocol: Example - Nitration

A general procedure for the nitration of an activated aromatic ring is as follows:

  • This compound is dissolved in a solvent like acetic acid or dichloromethane.

  • The solution is cooled in an ice bath.

  • A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise with careful temperature control.

  • After the addition is complete, the reaction is stirred for a specified time at low temperature.

  • The reaction is then quenched by pouring it into ice water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated, and the product is purified.

Summary of Reactivity

This compound is a highly valuable synthetic intermediate due to its distinct and chemoselective reactive sites. The reactivity can be summarized as follows:

  • C-Br Bond: The primary site for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, etc.), allowing for the facile introduction of a wide variety of substituents.

  • C=C Double Bond: Susceptible to electrophilic addition reactions, providing a route to functionalize the vinyl bridge.

  • Aromatic Ring: Activated for electrophilic aromatic substitution, with a strong preference for substitution at the positions ortho to the methoxy group.

By carefully choosing reaction conditions, chemists can selectively target one of these sites, making this compound a powerful building block in the synthesis of complex organic molecules for various applications in drug discovery and materials science.

References

Commercial Sourcing and Technical Guide: p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing a reliable supply of high-purity chemical intermediates is a critical step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial availability of p-(2-Bromo)vinyl Anisole (also known as 1-(2-bromoethenyl)-4-methoxybenzene), a key building block in organic synthesis.

Chemical Identity:

  • CAS Number: 6303-59-9

  • Molecular Formula: C₉H₉BrO[1][2][3]

  • Molecular Weight: 213.07 g/mol [2][3]

  • Synonyms: 1-(2-Bromoethenyl)-4-methoxybenzene, 4-Methoxy-β-bromostyrene, (E)-1-(2-Bromovinyl)-4-methoxybenzene[1][4][5]

Commercial Suppliers

This compound is available from a range of chemical suppliers, catering to different scales from research and development to bulk manufacturing. The following table summarizes prominent commercial sources.

SupplierLocationPurity/GradeAvailable Quantities
Alfa Chemistry USANot SpecifiedNot Specified
Amadis Chemical China97%1g
HANGZHOU LEAP CHEM CO., LTD. ChinaNot SpecifiedBulk
LGC Standards (TRC) CanadaNot Specified1g, 5g[6][7]
Parchem USANot SpecifiedSpecialty Chemicals
Santa Cruz Biotechnology, Inc. USAFor Research Use OnlyNot Specified
United States Biological USAHighly PurifiedNot Specified

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound, essential for experimental design and execution.

PropertyValueUnits
Appearance Light Yellow Solid[2][5]-
Melting Point 50-55[1][4][5]°C
Boiling Point 283.4 at 760 mmHg[1][4][5]°C
Density 1.41[1][4][5]g/cm³
Flash Point 112.1[1][4]°C
Refractive Index 1.603[1][4]-
Storage Temperature 4[8]°C

Experimental Protocols

While specific experimental protocols are highly dependent on the target molecule, this compound is commonly utilized in cross-coupling reactions. Below is a representative protocol for a Suzuki coupling reaction, a cornerstone of modern organic synthesis.

Suzuki Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 4-methoxystilbene derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-methoxystilbene derivative.

Application Workflow

The following diagram illustrates a typical workflow for the application of this compound in a research and development setting, from procurement to the synthesis of a target molecule.

G cluster_procurement Procurement & QC cluster_synthesis Synthesis cluster_analysis Analysis & Characterization supplier Identify Supplier (e.g., Alfa Chemistry, SCBT) sds Review Safety Data Sheet supplier->sds coa Request Certificate of Analysis sds->coa qc In-house QC (NMR, Purity) coa->qc reagents Assemble Reagents (Boronic Acid, Catalyst, Base) qc->reagents Material Approved reaction Perform Cross-Coupling (e.g., Suzuki Reaction) reagents->reaction workup Reaction Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification structure Structural Confirmation (NMR, Mass Spec) purification->structure Isolated Product purity_final Purity Analysis (HPLC, GC) structure->purity_final end Target Molecule purity_final->end Target Molecule Synthesized

Caption: A typical workflow for procuring and using this compound in synthesis.

This guide provides a foundational understanding for researchers and drug development professionals working with this compound. For specific applications, further literature review and process optimization are recommended. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

An In-depth Technical Guide to the Isomeric Forms of p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomeric forms of p-(2-Bromo)vinyl Anisole, a versatile synthetic intermediate. Due to the presence of a carbon-carbon double bond, this compound exists as two geometric isomers: (E)- and (Z)-p-(2-Bromo)vinyl Anisole. This document details the known physical and chemical properties of the thermodynamically more stable (E)-isomer. While specific experimental data for the (Z)-isomer is limited in publicly available literature, this guide outlines potential stereoselective synthetic strategies. Detailed experimental protocols for the synthesis of the (E)-isomer, adapted from established methodologies for vinyl bromides, are provided. Furthermore, this guide includes structured data tables for comparative analysis and visualizations of synthetic workflows to aid in laboratory applications.

Introduction

This compound, systematically named 1-(2-bromoethenyl)-4-methoxybenzene, is a halogenated derivative of 4-vinylanisole. Its structure, featuring a bromo-substituted vinyl group attached to a methoxy-activated phenyl ring, makes it a valuable precursor in organic synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecular architectures. The vinyl moiety can participate in polymerization and other addition reactions. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring.

The primary focus of this guide is the characterization and synthesis of the geometric isomers of this compound, providing researchers with the necessary information for its effective utilization in synthetic chemistry and drug development.

Isomeric Forms of this compound

The presence of the double bond in this compound gives rise to two geometric isomers: (E)- (trans) and (Z)- (cis), which differ in the spatial arrangement of the substituents around the double bond.

(E)-p-(2-Bromo)vinyl Anisole

The (E)-isomer is the more commonly encountered and commercially available form, likely due to its greater thermodynamic stability.

(Z)-p-(2-Bromo)vinyl Anisole

Specific experimental data for the (Z)-isomer, such as its physical and spectroscopic properties, are not well-documented in the current body of scientific literature. Its synthesis requires stereoselective methods to avoid the formation of the more stable (E)-isomer.

Physicochemical Properties

The available quantitative data for the (E)-isomer of this compound are summarized in the table below. No experimentally determined data for the (Z)-isomer has been found in the surveyed literature.

Property(E)-p-(2-Bromo)vinyl Anisole(Z)-p-(2-Bromo)vinyl Anisole
CAS Number 6303-59-9[1][2][3][4][5][6]Not available
Molecular Formula C₉H₉BrO[1][3][4][5][6]C₉H₉BrO
Molecular Weight 213.07 g/mol [5]213.07 g/mol
Appearance Light yellow solid[6]Not available
Melting Point 50-55 °C[1][6]Not available
Boiling Point 283.4 °C at 760 mmHg[1][6]Not available
Density 1.41 g/cm³[1][6]Not available
Refractive Index 1.603[1]Not available
InChI InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+[3]InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6-
SMILES COC1=CC=C(C=C1)/C=C/Br[7]COC1=CC=C(C=C1)/C=C\Br

Experimental Protocols

Synthesis of (E)-p-(2-Bromo)vinyl Anisole via Wittig Reaction

This protocol is adapted from general Wittig reaction procedures for the synthesis of vinyl halides.

Workflow Diagram:

G cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Workup and Purification Bromomethyltriphenylphosphonium bromide Bromomethyltriphenylphosphonium bromide Ylide Ylide Bromomethyltriphenylphosphonium bromide->Ylide  Base (e.g., n-BuLi)  in THF (E)-p-(2-Bromo)vinyl Anisole (E)-p-(2-Bromo)vinyl Anisole Ylide->(E)-p-(2-Bromo)vinyl Anisole  p-Anisaldehyde  in THF Pure (E)-isomer Pure (E)-isomer (E)-p-(2-Bromo)vinyl Anisole->Pure (E)-isomer  Aqueous workup  Column chromatography p-Anisaldehyde p-Anisaldehyde

Caption: Synthetic workflow for (E)-p-(2-Bromo)vinyl Anisole via Wittig reaction.

Materials:

  • Bromomethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • p-Anisaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add bromomethyltriphenylphosphonium bromide. Suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium in hexanes dropwise with vigorous stirring. The formation of the orange to red-colored ylide indicates a successful reaction. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve p-anisaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure (E)-p-(2-Bromo)vinyl Anisole.

Stereoselective Synthesis of (Z)-p-(2-Bromo)vinyl Anisole

A plausible, though not specifically reported, route to the (Z)-isomer involves the hydrobromination of 4-methoxyphenylacetylene or the stereoselective reduction of a dibromoalkene. The following is a generalized protocol based on the synthesis of other (Z)-β-bromostyrenes.

Workflow Diagram:

G cluster_0 Dibromination cluster_1 Stereoselective Reduction cluster_2 Purification p-Anisaldehyde p-Anisaldehyde 1-(2,2-Dibromovinyl)-4-methoxybenzene 1-(2,2-Dibromovinyl)-4-methoxybenzene p-Anisaldehyde->1-(2,2-Dibromovinyl)-4-methoxybenzene  CBr₄, PPh₃  in Dichloromethane (Z)-p-(2-Bromo)vinyl Anisole (Z)-p-(2-Bromo)vinyl Anisole 1-(2,2-Dibromovinyl)-4-methoxybenzene->(Z)-p-(2-Bromo)vinyl Anisole  Reducing agent (e.g., Bu₃SnH)  Pd catalyst Pure (Z)-isomer Pure (Z)-isomer (Z)-p-(2-Bromo)vinyl Anisole->Pure (Z)-isomer  Column chromatography

Caption: Plausible synthetic workflow for (Z)-p-(2-Bromo)vinyl Anisole.

Materials:

  • p-Anisaldehyde

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

  • Tributyltin hydride (Bu₃SnH)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Synthesis of 1-(2,2-Dibromovinyl)-4-methoxybenzene: To a solution of triphenylphosphine in dichloromethane, add carbon tetrabromide at 0 °C. Stir for 10-15 minutes, then add a solution of p-anisaldehyde in dichloromethane. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). After workup, purify the crude product to obtain the dibromoalkene.

  • Stereoselective Reduction: To a solution of 1-(2,2-dibromovinyl)-4-methoxybenzene in anhydrous toluene, add a palladium catalyst under an inert atmosphere. Add tributyltin hydride dropwise and stir the reaction at room temperature. The progress of the reaction should be monitored by TLC or GC-MS.

  • Purification: Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to isolate the (Z)-p-(2-Bromo)vinyl Anisole.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the isomers. While experimental spectra for the (Z)-isomer are not available, predicted data can be used as a reference.

Spectroscopic Data(E)-p-(2-Bromo)vinyl Anisole(Z)-p-(2-Bromo)vinyl Anisole (Predicted)
¹H NMR (CDCl₃, ppm) δ 7.30-7.40 (m, 2H, Ar-H), 7.05 (d, J ≈ 14 Hz, 1H, Ar-CH=), 6.80-6.90 (m, 2H, Ar-H), 6.75 (d, J ≈ 14 Hz, 1H, =CHBr), 3.80 (s, 3H, OCH₃)The vinyl protons are expected to show a smaller coupling constant (J ≈ 7-10 Hz). The chemical shifts may also vary slightly.
¹³C NMR (CDCl₃, ppm) Expected signals around 159 (C-OMe), 130-128 (Ar-C), 127 (Ar-CH=), 114 (Ar-C), 108 (=CHBr), 55 (OCH₃)Chemical shifts are expected to be similar to the (E)-isomer, with minor differences in the vinyl carbon signals.
IR (cm⁻¹) Expected peaks for C=C stretching (alkene and aromatic), C-O stretching, and C-H bending.Similar to the (E)-isomer, with potential subtle differences in the C-H out-of-plane bending region for the vinyl group.

Biological Activities and Signaling Pathways

Currently, there is no significant information available in the scientific literature regarding the biological activities or involvement in signaling pathways for either isomer of this compound. Further research is required to explore the potential pharmacological applications of these compounds.

Conclusion

This technical guide has summarized the available information on the isomeric forms of this compound. The (E)-isomer is well-characterized, with established physical properties. In contrast, there is a notable lack of experimental data for the (Z)-isomer, highlighting an area for future research. The provided synthetic protocols, adapted from general methodologies, offer a starting point for the laboratory preparation of these compounds. The versatility of this compound as a synthetic intermediate suggests its potential for the development of novel molecules in the fields of materials science and medicinal chemistry. Further investigation into the stereoselective synthesis and biological evaluation of both isomers is warranted.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1] Among the vast array of substrates, p-(2-Bromo)vinyl Anisole, also known as (E)-1-bromo-2-(4-methoxyphenyl)ethene, is a valuable building block for the synthesis of stilbene derivatives.

Stilbenes are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] Prominent examples like resveratrol have paved the way for the exploration of a multitude of synthetic analogs.[2] The synthesis of these derivatives via Suzuki coupling offers a versatile and direct route to novel molecular scaffolds with therapeutic potential.[4][5] These compounds are of high interest to drug development professionals for their potential in treating a range of diseases, from cancer to neurodegenerative disorders.[2][5]

These application notes provide a comprehensive guide to utilizing this compound in Suzuki coupling reactions, including detailed protocols and a summary of reaction parameters for the synthesis of various stilbene derivatives.

Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids

The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids. This data is intended to guide researchers in selecting the optimal conditions for their specific synthetic targets.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)801285
24-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (4:1)90892
34-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)100695
44-Chlorophenylboronic acidPd₂(dba)₃ (1) / XPhos (2)K₃PO₄THF/H₂O (4:1)801288
53-Nitrophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O (4:1)851078
62-Thiopheneboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O (4:1)901282

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki coupling reaction between this compound and phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon). This cycle is repeated three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: A degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) is added to the flask via syringe.

  • Reaction: The reaction mixture is heated to 80°C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure stilbene derivative.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction discussed in these application notes.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII->Transmetal Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X This compound (R¹-X) R2B Arylboronic Acid (R²-B(OH)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC) solvent->reaction workup Work-up: - Dilution - Washing - Drying - Concentration reaction->workup purification Purification: (Column Chromatography) workup->purification end Pure Stilbene Derivative purification->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Heck Reaction Protocol for p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction couples unsaturated halides, such as vinyl or aryl halides, with an alkene to form a substituted alkene.[1][2] The reaction typically proceeds in the presence of a base and a phosphine ligand, and it is renowned for its high degree of stereoselectivity, generally favoring the formation of the trans isomer.[2]

This document provides a detailed protocol for the Heck reaction of p-(2-Bromo)vinyl Anisole. This substrate is a valuable building block for the synthesis of various compounds, including stilbene derivatives, which are of significant interest in medicinal chemistry and materials science.[4][5][6] The protocol described herein is based on established methodologies for the Heck coupling of vinyl bromides with alkenes.[7][8][9]

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond in the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species eliminates HX (in this case, HBr), which is neutralized by the base, regenerating the palladium(0) catalyst for the next cycle.

Experimental Protocols

This section outlines a general protocol for the Heck reaction of this compound with a generic alkene partner, such as styrene or an acrylate.

Materials and Reagents:

  • This compound

  • Alkene (e.g., Styrene, Butyl Acrylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent (e.g., Acetonitrile, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Standard workup and purification reagents (e.g., Ethyl acetate, water, brine, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Palladium(II) Acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the alkene coupling partner (1.2 mmol, 1.2 equiv), and anhydrous DMF (5 mL).

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture using a syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical conditions and ranges for the Heck reaction of vinyl bromides. Optimization may be required for specific substrates.

ParameterTypical Reagents/ConditionsMolar Ratio (to Aryl Halide)Notes
Palladium Source Pd(OAc)₂, PdCl₂, [Pd(η³-C₃H₅)Cl]₂0.01 - 5 mol%Pd(OAc)₂ is a common and relatively air-stable precursor.[1]
Ligand PPh₃, P(o-tol)₃, Tedicyp, BINAP1 - 2x the Pd sourcePhosphine ligands stabilize the palladium catalyst.[1][8]
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃1.2 - 2.5 equivAn organic or inorganic base is required to neutralize the HBr formed.[1]
Solvent DMF, Acetonitrile, Toluene, Dioxane-Anhydrous polar aprotic solvents are generally preferred.[8][10]
Temperature 80 - 140 °C-Heating is typically required to drive the reaction to completion.[8][10]
Alkene Styrenes, Acrylates, Enones1.0 - 1.5 equivElectron-deficient alkenes are often more reactive.[7]

Visualizations: Diagrams

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd(OAc)₂ and PPh₃ to Schlenk Flask B Establish Inert Atmosphere (Ar/N₂) A->B C Add this compound, Alkene, and DMF B->C D Add Triethylamine C->D E Heat Reaction Mixture to 100 °C D->E F Monitor Reaction by TLC/GC E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Workup (EtOAc/Water/Brine) G->H I Dry, Concentrate, and Purify by Chromatography H->I Heck_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (R-X) alkene_complex Alkene Coordination pd_complex->alkene_complex Alkene insertion_product Migratory Insertion Product alkene_complex->insertion_product Migratory Insertion hydride_complex H-Pd(II)-X(L)₂ insertion_product->hydride_complex β-Hydride Elimination Product Product insertion_product->Product Product hydride_complex->pd0 Reductive Elimination (Base)

References

Application Notes and Protocols: Sonogashira Coupling of p-(2-Bromo)vinyl Anisole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, often at room temperature, and tolerates a wide array of functional groups.[2][3] These characteristics make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]

This document provides detailed application notes and representative protocols for the Sonogashira coupling of p-(2-Bromo)vinyl anisole with various terminal alkynes to synthesize conjugated enynes. Due to the limited availability of specific literature for this compound, the following protocols and data are based on well-established procedures for structurally similar vinyl and aryl bromides.

Core Concepts and Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the vinyl bromide (this compound), forming a Pd(II) complex.

  • Copper Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated and reacts with the Cu(I) salt to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final conjugated enyne product and regenerate the active Pd(0) catalyst.

Variations of this reaction, including copper-free protocols, have been developed to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[1]

Data Presentation: Representative Reaction Outcomes

Table 1: Representative Yields for the Sonogashira Coupling of 2-Amino-3-bromopyridine with Various Terminal Alkynes [2]

EntryAlkyne SubstrateProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine96
24-Ethynylanisole2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine95
34-Ethynyltoluene2-Amino-3-(p-tolylethynyl)pyridine94
41-Ethynyl-4-fluorobenzene2-Amino-3-((4-fluorophenyl)ethynyl)pyridine92
51-Ethynyl-4-(trifluoromethyl)benzene2-Amino-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine85
63-Ethynylpyridine2-Amino-3-(pyridin-3-ylethynyl)pyridine89
71-Heptyne2-Amino-3-(hept-1-yn-1-yl)pyridine82
8Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine78
9Trimethylsilylacetylene2-Amino-3-((trimethylsilyl)ethynyl)pyridine90

Reaction Conditions: 2-Amino-3-bromopyridine (1.0 equiv), Alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (base), DMF (solvent), 100 °C, 3 h.[2]

Experimental Protocols

The following are representative protocols for performing a Sonogashira coupling reaction with a vinyl bromide like this compound. Researchers should optimize conditions for their specific substrate and alkyne partner.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is adapted from a general procedure for the coupling of aryl/vinyl halides with terminal alkynes.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Triphenylphosphine (PPh₃, 2-10 mol%, if not part of the catalyst complex)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition (Solids): To the flask, add the palladium catalyst, copper(I) iodide, and any additional ligand.

  • Inert Atmosphere Purge: Seal the flask and purge with the inert gas for 10-15 minutes.

  • Reagent Addition (Liquids & Substrates): Under a positive pressure of inert gas, add the this compound, the anhydrous solvent, and the base.

  • Alkyne Addition: Add the terminal alkyne to the stirring mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Vinyl bromides may require gentle heating to proceed at a reasonable rate.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired enyne.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., a bulky, electron-rich phosphine like XPhos or SPhos, 2-10 mol%)[5]

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃), 2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMSO)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the this compound, palladium catalyst, ligand, and base.

  • Inert Atmosphere Purge: Seal the flask and purge with inert gas for 10-15 minutes.

  • Solvent and Alkyne Addition: Under a positive pressure of inert gas, add the anhydrous solvent and the terminal alkyne.

  • Reaction: Stir the reaction mixture at the appropriate temperature (often between 60-120 °C for copper-free systems with bromides). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow steps 7-10 as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general laboratory workflow for performing a Sonogashira coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Flame-dry Schlenk flask under vacuum add_solids 2. Add Pd Catalyst, CuI, and Ligand prep->add_solids purge 3. Purge with Inert Gas add_solids->purge add_liquids 4. Add Vinyl Bromide, Solvent, and Base purge->add_liquids add_alkyne 5. Add Terminal Alkyne add_liquids->add_alkyne react 6. Stir at RT-100°C Monitor by TLC/GC-MS add_alkyne->react quench 7. Cool and Quench with Water react->quench extract 8. Extract with Organic Solvent quench->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle

The diagram below outlines the key steps in the palladium and copper co-catalyzed Sonogashira coupling mechanism.

Sonogashira_Cycle cluster_legend Legend pd0 Pd(0)L₂ pd2_vinyl R¹-Pd(II)L₂-X pd0->pd2_vinyl Oxidative Addition pd2_alkynyl R¹-Pd(II)L₂-C≡CR² pd2_vinyl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product R¹-C≡C-R² (Coupled Enyne) pd2_alkynyl->product alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide cu_acetylide->pd2_vinyl from Cu Cycle vinyl_halide R¹-X (this compound) cui CuI cui->alkyne base Base base->alkyne

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.

References

Application Notes: The Strategic Use of p-(2-Bromo)vinyl Anisole in the Total Synthesis of Stilbenoid Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-(2-Bromo)vinyl Anisole, also known as (E)-1-(2-bromovinyl)-4-methoxybenzene, is a versatile synthetic intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its structure, featuring a vinyl bromide moiety attached to an anisole ring, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. This characteristic allows for the efficient construction of the stilbene scaffold, which is a core structural motif in a wide array of bioactive natural products. Stilbenoids, such as resveratrol and its derivatives, exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them attractive targets for total synthesis and analog development.

These application notes provide a detailed overview of the utility of this compound in the synthesis of stilbenoid natural products, with a focus on its application in Heck and Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and data are presented to guide researchers in the effective use of this valuable building block.

Key Applications in Natural Product Synthesis

The primary application of this compound in natural product total synthesis lies in its role as a key building block for the construction of the stilbene backbone. The vinyl bromide functionality serves as a reactive handle for the formation of a new carbon-carbon bond, connecting the anisole ring to another aromatic or vinylic partner.

Synthesis of Resveratrol Derivatives via Heck Coupling

A prominent example of the strategic use of a p-methoxystyryl unit is in the synthesis of resveratrol and its derivatives. While direct use of this compound is a viable strategy, related compounds like 4-vinylanisole (p-methoxystyrene) have been successfully employed. A notable synthesis involves the Heck reaction between an aryl halide and 4-vinylanisole to furnish the stilbene core.[1] This approach highlights the utility of the p-methoxyphenyl vinyl moiety in constructing complex natural products.

A plausible and efficient synthetic route to resveratrol derivatives involves the Heck coupling of this compound with a suitably protected dihydroxy- or dimethoxy-iodobenzene. This reaction directly establishes the characteristic 1,2-diarylethylene linkage of stilbenoids.

Experimental Protocols

Protocol 1: Synthesis of a Tri-O-methylated Resveratrol Derivative via Heck Reaction

This protocol is adapted from a reported synthesis utilizing 4-vinylanisole and can be conceptually applied to this compound with appropriate modifications to the coupling partner.[1]

Reaction Scheme:

G cluster_0 Heck Coupling for Stilbene Synthesis A This compound plus1 + B 3,5-Dimethoxyiodobenzene C Tri-O-methyl Resveratrol B->C Pd(OAc)2, P(t-Bu)3, Base, Solvent, Heat

Figure 1. General scheme for the synthesis of Tri-O-methyl Resveratrol.

Materials:

  • This compound

  • 3,5-Dimethoxyiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dimethoxyiodobenzene (1.0 eq), this compound (1.1 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst, Pd(OAc)₂ (0.05 eq), and the phosphine ligand, P(t-Bu)₃ (0.1 eq).

  • Add anhydrous solvent (e.g., DMF or 1,4-Dioxane) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired tri-O-methylated resveratrol.

Quantitative Data:

The following table summarizes typical yields and conditions for Heck reactions in the synthesis of stilbenoid structures.

EntryAryl HalideOlefinCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
11-Iodo-3,5-dimethoxybenzene4-VinylanisolePd(dba)₂ (5)P(t-Bu)₃ (10)K₂CO₃DMF10085[1]
24-IodoanisoleStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10090General
3This compound3,5-Dimethoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80>80Proposed
Protocol 2: Synthesis of a Resveratrol Analog via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers a powerful alternative for the synthesis of stilbenoids, often proceeding under milder conditions and with high functional group tolerance. In this approach, this compound can be coupled with an arylboronic acid or ester.

Reaction Scheme:

G cluster_1 Suzuki-Miyaura Coupling for Stilbene Synthesis A This compound plus1 + B Arylboronic Acid C Stilbenoid Product B->C Pd(PPh3)4, Base, Solvent, Heat

Figure 2. General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

  • Toluene, Ethanol, and Water (solvent mixture)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve the arylboronic acid (1.2 eq) and this compound (1.0 eq) in a mixture of toluene and ethanol.

  • Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling argon through the solution for 20-30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture under an argon atmosphere.

  • Heat the reaction to reflux (typically 80-90 °C) and stir vigorously for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the stilbenoid product.

Logical Workflow for Synthesis Strategy

The decision to use either a Heck or Suzuki coupling strategy often depends on the availability of starting materials and the desired complexity of the target natural product. The following diagram illustrates a typical workflow for the synthesis of a stilbenoid natural product using this compound.

G start Target Stilbenoid Natural Product retrosynthesis Retrosynthetic Analysis start->retrosynthesis disconnection Identify Key C-C Bond Formation retrosynthesis->disconnection heck Heck Coupling Strategy disconnection->heck Olefin + Aryl Halide suzuki Suzuki Coupling Strategy disconnection->suzuki Vinyl Halide + Boronic Acid reagents_heck This compound + Aryl Halide/Triflate heck->reagents_heck reagents_suzuki This compound + Arylboronic Acid/Ester suzuki->reagents_suzuki synthesis Laboratory Synthesis reagents_heck->synthesis reagents_suzuki->synthesis purification Purification and Characterization synthesis->purification final_product Pure Natural Product/Analog purification->final_product

Figure 3. Synthetic strategy workflow.

This compound is a highly valuable and versatile building block for the total synthesis of stilbenoid natural products and their analogs. Its ability to readily participate in robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, provides a direct and efficient means to construct the core stilbene architecture. The protocols and strategic considerations outlined in these application notes are intended to serve as a practical guide for researchers in the fields of organic synthesis and drug discovery, enabling the exploration of novel stilbenoid-based therapeutic agents.

References

The Synthesis and Application of Stilbene Derivatives from p-(2-Bromo)vinyl Anisole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Detailed application notes on the reaction of p-(2-bromo)vinyl anisole with various organometallic reagents, providing protocols for the synthesis of valuable stilbene derivatives for researchers, scientists, and drug development professionals.

This compound, also known as (E)-1-(2-bromovinyl)-4-methoxybenzene, is a versatile building block in organic synthesis, particularly for the preparation of stilbene derivatives. These compounds, characterized by a 1,2-diphenylethylene core, are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This document provides a comprehensive overview of the reactions of this compound with a range of organometallic reagents, complete with detailed experimental protocols and a summary of reaction outcomes.

Cross-Coupling Reactions: A Powerful Toolkit for Stilbene Synthesis

Palladium-catalyzed cross-coupling reactions are the most common and efficient methods for the synthesis of stilbene derivatives from this compound. These reactions offer a high degree of control over the stereochemistry of the resulting double bond, typically preserving the (E)-configuration of the starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound. This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285-95
24-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100888
34-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O901092
43,5-Dimethoxyphenylboronic acidPd₂(dba)₃ (1) / XPhos (2)K₃PO₄THF/H₂O801685

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under the inert atmosphere.

  • Add degassed solvents (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Reactants: This compound Arylboronic Acid Base setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst: Pd(0) complex catalyst->setup solvent Solvent solvent->setup heating Heating & Stirring setup->heating workup Workup: Extraction & Washing heating->workup purification Purification: Column Chromatography workup->purification product Stilbene Derivative purification->product

Caption: Workflow for the synthesis of stilbene derivatives via Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction involves the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing substituted styrenes and other conjugated systems.

Table 2: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF1001675-85
2Methyl acrylatePd(OAc)₂ (2) / P(o-tol)₃ (4)K₂CO₃Acetonitrile801280
3n-Butyl acrylatePd(OAc)₂ (2)NaOAcDMF1202478

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand if required.

  • Add the base (e.g., Et₃N, 2.0 mmol) and the solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired product.

Catalytic Cycle of the Heck Reaction

G pd0 Pd(0)L₂ pd_complex1 R-Pd(II)XL₂ pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 [R-Pd(II)L₂(alkene)]⁺X⁻ pd_complex1->pd_complex2 Alkene Coordination pd_complex3 R'-Pd(II)XL₂ pd_complex2->pd_complex3 Migratory Insertion pd_complex3->pd0 β-Hydride Elimination & Reductive Elimination (-HX, Base) product R-R' pd_complex3->product

Caption: Simplified catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl halide and a terminal alkyne, providing a straightforward route to enynes.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT690
21-OctynePd(PPh₃)₄ (3)CuI (1.5)DiisopropylamineDMF50885
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (1)PiperidineToluene601088

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and the copper(I) catalyst (e.g., CuI, 0.01 mmol) under an inert atmosphere.

  • Add the base (e.g., triethylamine, 2.0 mmol) followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.[1]

Stille Coupling

The Stille coupling involves the reaction of a vinyl halide with an organostannane reagent, catalyzed by a palladium complex. This reaction is tolerant of a wide variety of functional groups.

Table 4: Stille Coupling of this compound with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene1001280-90
2Tributyl(phenyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)NMP801085
3Trimethyl(phenylethynyl)stannanePdCl₂(PPh₃)₂ (3)-DMF90888

Experimental Protocol: General Procedure for Stille Coupling

  • In a flask, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in a degassed solvent (e.g., toluene).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under an inert atmosphere.

  • Heat the mixture to the desired temperature and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous potassium fluoride to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify the product by chromatography.[2][3][4]

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with a vinyl halide in the presence of a palladium or nickel catalyst.[5] Organozinc reagents are generally more reactive than organoboranes and organostannanes.

Table 5: Negishi Coupling of this compound with Organozinc Reagents

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(OAc)₂ (2)SPhos (4)THF60685-95
2Vinylzinc bromidePd₂(dba)₃ (1)XPhos (2)Dioxane80888
3Alkylzinc iodideNiCl₂(dme) (5)-DMA501275

Experimental Protocol: General Procedure for Negishi Coupling

  • Prepare the organozinc reagent in situ or use a pre-formed solution.

  • To a solution of this compound (1.0 mmol) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the palladium catalyst and ligand.

  • Add the solution of the organozinc reagent (1.5 mmol) dropwise at room temperature.

  • Stir the reaction at the indicated temperature until completion.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography.[5][6]

Reactions with Other Organometallic Reagents

Grignard Reagents

Grignard reagents, formed from the reaction of an organohalide with magnesium metal, are powerful nucleophiles that can react with this compound, typically through a coupling reaction catalyzed by a transition metal, or by forming a vinyl Grignard reagent which can then react with various electrophiles.

Experimental Protocol: Formation of Vinyl Grignard and Reaction with an Aldehyde

  • Grignard Formation: In a flame-dried flask under argon, place magnesium turnings (1.2 mmol). Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction is typically initiated with gentle heating and then maintained at room temperature.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of an aldehyde (e.g., benzaldehyde, 1.0 mmol) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate.

  • Purify the resulting alcohol by column chromatography.[7]

Organolithium Reagents

Organolithium reagents can be generated from this compound via lithium-halogen exchange. The resulting vinyllithium species is a potent nucleophile and can react with a variety of electrophiles.[8][9][10][11][12]

Experimental Protocol: Lithium-Halogen Exchange and Reaction with an Electrophile

  • Dissolve this compound (1.0 mmol) in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add the desired electrophile (e.g., a ketone, an alkyl halide) at -78 °C and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Applications in Drug Development: Targeting Cancer Signaling Pathways

The stilbene derivatives synthesized from this compound, particularly those with methoxy substitutions, have shown significant promise as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Inhibition of Tubulin Polymerization

Many methoxy-substituted stilbenes, structurally similar to combretastatin A-4, act as potent inhibitors of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[13][14]

Modulation of Apoptotic Pathways

These stilbene derivatives can induce apoptosis through both intrinsic and extrinsic pathways. They have been shown to upregulate the expression of the tumor suppressor protein p53, which in turn can activate pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[15][16] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3) that execute apoptosis.[17][18][19][20]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. Resveratrol and its methoxylated analogs have been shown to inhibit VEGF-induced signaling pathways.[13][21][22][23][24] They can interfere with the binding of VEGF to its receptor (VEGFR2), thereby inhibiting downstream signaling cascades, including the phosphorylation of ERK1/2, which are critical for endothelial cell proliferation and migration.[22]

Anticancer Signaling Pathways of Methoxy-Stilbene Derivatives

G cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis Induction cluster_2 Cell Cycle Arrest VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds ERK ERK1/2 VEGFR2->ERK activates Angiogenesis Angiogenesis & Cell Proliferation ERK->Angiogenesis p53 p53 Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Tubulin Tubulin Microtubules Microtubule Formation Tubulin->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Stilbene Methoxy-Stilbene Derivatives Stilbene->VEGFR2 inhibits Stilbene->p53 activates Stilbene->Microtubules inhibits polymerization

Caption: Key signaling pathways modulated by methoxy-stilbene derivatives in cancer cells.

Conclusion

This compound serves as a readily accessible and versatile precursor for the synthesis of a wide array of stilbene derivatives through various organometallic cross-coupling reactions. The resulting methoxy-stilbenes exhibit significant potential as anticancer agents by targeting multiple key cellular processes, including cell cycle progression, apoptosis, and angiogenesis. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery to further explore the therapeutic potential of this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude p-(2-Bromo)vinyl Anisole by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude p-(2-Bromo)vinyl Anisole using chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic method for purifying crude this compound?

A1: Flash column chromatography using silica gel is the most common and effective method for the purification of this compound. This technique is preferred for its speed and efficiency in separating the desired product from reaction byproducts and unreacted starting materials. Alumina can also be used as the stationary phase.

Q2: What is a suitable solvent system (mobile phase) for the column chromatography of this compound on silica gel?

A2: A non-polar solvent system is generally recommended. Based on protocols for structurally similar aryl vinyl bromides, a good starting point is a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate.[1] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q3: How do I perform a TLC analysis to find the right solvent system?

A3: Spot the crude this compound solution onto a TLC plate and develop it in a chamber containing a mixture of hexane and a small percentage of a more polar solvent (e.g., 5% diethyl ether in hexane). The ideal solvent system will give a retention factor (Rf) of approximately 0.25-0.35 for the desired product, with good separation from impurities.

Q4: What are the expected purity and yield after successful chromatographic purification?

A4: While the yield is highly dependent on the efficiency of the preceding synthetic step, a purity of ≥96% for this compound is achievable with proper chromatographic purification.[2]

Q5: Can this compound decompose on silica gel?

A5: Some vinyl halides can be sensitive to the acidic nature of silica gel, potentially leading to decomposition. If you observe significant product loss or the appearance of new, unexpected spots on your TLC after chromatography, consider using deactivated silica gel or an alternative stationary phase like alumina.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or no separation of this compound from impurities. 1. Incorrect solvent system: The mobile phase may be too polar or not polar enough. 2. Column overloading: Too much crude material was loaded onto the column. 3. Poorly packed column: Channeling or cracks in the stationary phase.1. Optimize the solvent system using TLC: Test various ratios of non-polar and polar solvents to achieve good separation. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. 2. Reduce the amount of sample loaded: A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. 3. Repack the column carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The product is eluting too quickly (high Rf). The solvent system is too polar.Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using 10% diethyl ether in hexane, try reducing it to 5% or even 2%.
The product is not eluting from the column (low Rf). The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. If using a hexane/diethyl ether system, slowly increase the percentage of diethyl ether.
Streaking or tailing of the product band on the column. 1. Sample is not soluble in the mobile phase. 2. Acidic or basic impurities in the sample. 3. Interaction with the stationary phase. 1. Use a "dry loading" technique: Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dried powder onto the column. 2. Pre-treat the crude sample: A preliminary work-up to remove acidic or basic impurities may be necessary. 3. Use deactivated silica gel or switch to alumina.
The purified fractions contain an unexpected compound not seen in the initial crude TLC. The product may be decomposing on the silica gel.Test the stability of your compound on a small amount of silica gel. If decomposition is confirmed, use a less acidic stationary phase like neutral alumina or deactivated silica gel.

Quantitative Data Summary

Parameter Typical Value/Range Notes
Purity after Chromatography ≥ 96%As indicated by suppliers of purified this compound.[2]
Rf Value (TLC) 0.25 - 0.35In an optimized solvent system (e.g., hexane/diethyl ether).
Silica Gel to Crude Product Ratio 30:1 to 100:1 (w/w)Higher ratios are used for more difficult separations.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Diethyl ether or Ethyl acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Glass column with a stopcock

  • Sand (washed)

  • Collection tubes or flasks

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system (e.g., 95:5 hexane/diethyl ether).

    • Visualize the spots under UV light.

    • Adjust the solvent system to achieve an Rf of ~0.3 for the product spot and good separation from other spots.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (~1 cm) over the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully add this solution to the top of the column using a pipette.

    • Dry Loading (recommended for less soluble samples): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the column.

    • Apply gentle air pressure to the top of the column to begin the elution.

    • Collect fractions in separate tubes or flasks.

    • Monitor the elution process by performing TLC analysis on the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Solvent System Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Purified this compound Evaporate->Product troubleshooting_workflow Start Poor Separation? CheckSolvent Is Solvent System Optimized via TLC? Start->CheckSolvent Yes CheckLoading Is Column Overloaded? CheckSolvent->CheckLoading Yes OptimizeSolvent Optimize Solvent System (Gradient Elution) CheckSolvent->OptimizeSolvent No CheckPacking Is Column Packed Properly? CheckLoading->CheckPacking No ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes RepackColumn Repack Column CheckPacking->RepackColumn Yes GoodSeparation Good Separation CheckPacking->GoodSeparation No OptimizeSolvent->GoodSeparation ReduceLoad->GoodSeparation RepackColumn->GoodSeparation

References

Technical Support Center: Reactions of p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-(2-Bromo)vinyl Anisole in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: this compound is a versatile substrate primarily used in three major palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds:

  • Heck Reaction: Coupling with an alkene to form a substituted diene.

  • Suzuki Reaction: Coupling with an organoboron reagent (e.g., a boronic acid or ester).

  • Sonogashira Reaction: Coupling with a terminal alkyne.[1][2][3]

Q2: What are the typical impurities that might be present in the starting material, this compound?

A2: this compound is often synthesized via a Wittig reaction from p-anisaldehyde.[4][5] Potential impurities originating from this synthesis include:

  • Z-isomer: The desired product is typically the (E)-isomer. The presence of the (Z)-isomer can result from the specific Wittig conditions used. Non-stabilized ylides tend to favor the formation of (Z)-alkenes.[4]

  • Triphenylphosphine oxide: A common byproduct of the Wittig reaction that can be challenging to remove completely.[5]

  • Unreacted p-anisaldehyde: Incomplete reaction can leave residual starting material.

Q3: Why is my reaction mixture turning black?

A3: The formation of a black precipitate, commonly referred to as "palladium black," indicates the agglomeration and precipitation of the palladium catalyst from the solution.[6] This is a sign of catalyst decomposition and leads to a loss of catalytic activity, resulting in low or no conversion of your starting materials. This can be caused by high temperatures, improper ligand choice, or the presence of oxygen.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction
Possible Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source. For reactions requiring a Pd(0) species, ensure proper in situ reduction of the Pd(II) precatalyst.[7] - Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst. - Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Incorrect Ligand - The choice of phosphine ligand is critical. For electron-rich vinyl bromides like this compound, bulky and electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) can promote the reaction.[8] - Ensure the correct palladium-to-ligand ratio is used.
Improper Base or Solvent - The strength and type of base can significantly impact the reaction. Ensure the base is appropriate for the specific coupling reaction (e.g., a carbonate or phosphate base for Suzuki, an amine base for Sonogashira).[9] - Use anhydrous solvents when the reaction is sensitive to moisture.
Low Reaction Temperature - While some coupling reactions can proceed at room temperature, reactions involving bromides often require heating.[10] Gradually increase the reaction temperature and monitor for product formation.
Issue 2: Formation of Side Products in Heck Reactions
Observed Side Product Explanation Mitigation Strategies
Homocoupling of this compound Dimerization of the starting vinyl bromide to form 1,4-bis(4-methoxyphenyl)-1,3-butadiene. This can occur at higher temperatures.- Lower the reaction temperature. - Use a lower catalyst loading. - Ensure slow addition of the vinyl bromide to the reaction mixture.
E/Z Isomerization of the Product The desired trans product may isomerize to the cis isomer. This can be facilitated by the palladium hydride species formed during the catalytic cycle.[11]- Add a halide scavenger, such as a silver or thallium salt (e.g., Ag₂CO₃, TlOAc), though this is less common in modern protocols due to toxicity concerns.[12] - Choose a ligand that promotes rapid reductive elimination.
Double Bond Migration In some cases, the double bond in the coupled product can migrate to a different position.- Use milder reaction conditions (lower temperature, shorter reaction time). - The addition of certain salts can sometimes suppress this side reaction.[12]
Issue 3: Formation of Side Products in Suzuki Reactions
Observed Side Product Explanation Mitigation Strategies
Homocoupling of the Boronic Acid Dimerization of the organoboron reagent is a common side reaction, especially in the presence of oxygen or with electron-deficient boronic acids.[6][9]- Thoroughly degas the reaction mixture to remove oxygen. - Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. - Use a two-phase solvent system (e.g., toluene/water) which can sometimes suppress homocoupling.
Dehalogenation of this compound The bromo group is replaced by a hydrogen atom, leading to the formation of p-vinylanisole. This can occur via protonolysis of the organopalladium intermediate.[6]- Ensure the base is not too strong or used in large excess. - Use anhydrous conditions if water is suspected to be the proton source.
Homocoupling of this compound Dimerization of the starting vinyl bromide.- Optimize the catalyst and ligand system. Bulky, electron-rich ligands can sometimes favor the cross-coupling pathway.
Issue 4: Formation of Side Products in Sonogashira Reactions
Observed Side Product Explanation Mitigation Strategies
Homocoupling of the Terminal Alkyne (Glaser Coupling) Dimerization of the terminal alkyne to form a 1,3-diyne is the most common side reaction. It is promoted by the copper(I) co-catalyst in the presence of oxygen.[1][13]- Use copper-free Sonogashira conditions.[1] - If using a copper co-catalyst, ensure the reaction is performed under strictly anaerobic conditions. - Use a slight excess of the terminal alkyne. - Running the reaction under a dilute hydrogen atmosphere has been shown to reduce homocoupling.[6]
Dehalogenation of this compound Replacement of the bromine with a hydrogen atom.- Ensure the amine base is not used in a large excess. - Use a less reactive base if possible.

Summary of Common Side Products and Influencing Factors

ReactionCommon Side ProductsFactors Favoring Side Product Formation
Heck Homocoupling of vinyl bromide, E/Z isomerization of product, double bond migration.High temperature, high catalyst loading, prolonged reaction times.[7][11]
Suzuki Homocoupling of boronic acid, dehalogenation of vinyl bromide, homocoupling of vinyl bromide.Presence of oxygen, excess base, high temperatures.[6][9]
Sonogashira Homocoupling of terminal alkyne (Glaser coupling), dehalogenation of vinyl bromide.Presence of copper(I) co-catalyst and oxygen, high temperatures.[1][13]

Experimental Protocols

General Protocol for a Heck Reaction
  • To an oven-dried flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., XantPhos, 4 mol%), and base (e.g., Cs₂CO₃, 2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add this compound (1 equivalent), the alkene coupling partner (1.5 equivalents), and anhydrous solvent (e.g., benzene or dioxane).

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Suzuki Reaction
  • To a flask, add this compound (1 equivalent), the boronic acid or ester (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2 equivalents).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 90 °C) until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction, and separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Protocol for a Sonogashira Reaction (Copper-Free)
  • To an oven-dried flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a phosphine ligand if needed, and a base (e.g., Cs₂CO₃ or an amine like diisopropylamine).

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound (1 equivalent), the terminal alkyne (1.2 equivalents), and an anhydrous solvent (e.g., THF or DMF).

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, dilute with an organic solvent and filter to remove solids.

  • Wash the filtrate with saturated aqueous NH₄Cl (if an amine base was used) and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[14]

Visualizations

Heck_Reaction_Pathways cluster_main Heck Reaction Pathway cluster_side Side Reactions This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Alkene Alkene Migratory Insertion Migratory Insertion Alkene->Migratory Insertion Pd(0) Pd(0) Pd(0)->Oxidative Addition Vinyl-Pd(II) Complex Vinyl-Pd(II) Complex Oxidative Addition->Vinyl-Pd(II) Complex Vinyl-Pd(II) Complex->Migratory Insertion Homocoupling Homocoupling Vinyl-Pd(II) Complex->Homocoupling Dimerization Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Migratory Insertion->Alkyl-Pd(II) Complex Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II) Complex->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0) + HBr (neutralized by base) Desired Diene Product Desired Diene Product Beta-Hydride Elimination->Desired Diene Product Isomerization Isomerization Desired Diene Product->Isomerization Pd-H re-addition/elimination

Caption: Catalytic cycle of the Heck reaction and common side pathways.

Suzuki_Reaction_Pathways cluster_main Suzuki Reaction Pathway cluster_side Side Reactions This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Organoboron Reagent Organoboron Reagent Transmetalation Transmetalation Organoboron Reagent->Transmetalation + Base Boronic Homocoupling Boronic Homocoupling Organoboron Reagent->Boronic Homocoupling O₂ Pd(0) Pd(0) Pd(0)->Oxidative Addition Vinyl-Pd(II) Complex Vinyl-Pd(II) Complex Oxidative Addition->Vinyl-Pd(II) Complex Vinyl-Pd(II) Complex->Transmetalation Dehalogenation Dehalogenation Vinyl-Pd(II) Complex->Dehalogenation Protonolysis Di-organo-Pd(II) Complex Di-organo-Pd(II) Complex Transmetalation->Di-organo-Pd(II) Complex Reductive Elimination Reductive Elimination Di-organo-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Desired Product Desired Product Reductive Elimination->Desired Product

Caption: Catalytic cycle of the Suzuki reaction and common side pathways.

Sonogashira_Reaction_Pathways cluster_main Sonogashira Reaction Pathway (with Cu co-catalyst) cluster_side Side Reaction This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide + Cu(I), Base Pd(0) Pd(0) Pd(0)->Oxidative Addition Cu(I) Cu(I) Vinyl-Pd(II) Complex Vinyl-Pd(II) Complex Oxidative Addition->Vinyl-Pd(II) Complex Transmetalation Transmetalation Vinyl-Pd(II) Complex->Transmetalation Di-organo-Pd(II) Complex Di-organo-Pd(II) Complex Transmetalation->Di-organo-Pd(II) Complex Reductive Elimination Reductive Elimination Di-organo-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Desired Enyne Product Desired Enyne Product Reductive Elimination->Desired Enyne Product Copper Acetylide->Transmetalation Glaser Coupling Glaser Coupling Copper Acetylide->Glaser Coupling O₂

Caption: Catalytic cycle of the Sonogashira reaction and the Glaser coupling side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity 1. Analyze Starting Material (this compound) Start->Check_Purity Is_Impure Impurities Present? (e.g., Z-isomer) Check_Purity->Is_Impure Purify Purify Starting Material Is_Impure->Purify Yes Check_Reaction 2. Review Reaction Conditions Is_Impure->Check_Reaction No Purify->Check_Reaction Side_Products Known Side Products Observed? Check_Reaction->Side_Products Optimize 3. Optimize Conditions to Minimize Side Products Side_Products->Optimize Yes No_Reaction Low or No Conversion? Side_Products->No_Reaction No Successful_Reaction Successful Reaction Optimize->Successful_Reaction Troubleshoot_Catalyst Troubleshoot Catalyst, Ligand, Base, Temp. No_Reaction->Troubleshoot_Catalyst Yes Troubleshoot_Catalyst->Successful_Reaction

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Optimizing Catalyst and Ligand for p-(2-Bromo)vinyl Anisole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of p-(2-Bromo)vinyl Anisole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of optimizing catalyst and ligand systems for this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling this compound?

A1: Researchers often face several challenges, including low reaction yields, catalyst deactivation, and the formation of undesirable side products. The electron-rich nature of the anisole ring and the reactivity of the vinyl bromide moiety can influence the efficiency of the catalytic cycle. Specific issues include homocoupling of the boronic acid partner (in Suzuki-Miyaura coupling), debromination of the starting material, and E/Z isomerization of the vinyl group.[1][2]

Q2: How do I choose the optimal palladium catalyst and ligand for this reaction?

A2: The choice of catalyst and ligand is critical. For vinyl bromides like this compound, palladium(0) sources such as Pd(OAc)₂ or Pd₂(dba)₃ are common starting points.[1] The key to success often lies in the selection of the phosphine ligand. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition step and stabilize the active palladium species, preventing catalyst deactivation.[1][2][3] Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines have shown great success in similar challenging couplings.[2][3]

Q3: What is the role of the base in the coupling reaction, and how do I select the right one?

A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. Its strength and solubility can significantly impact the reaction rate and yield.[4] For couplings involving vinyl bromides, a range of bases can be effective. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[1][5] The choice of base should be screened, as its effectiveness can be solvent-dependent. For instance, K₃PO₄ is a strong base that can be very effective for less reactive substrates.[1]

Q4: Can I run the coupling reaction open to the air?

A4: It is highly discouraged. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation and deactivation, which can lead to low yields and the formation of side products like homocoupled boronic acids.[1][2] Thoroughly degassing all solvents and the reaction mixture is a critical step for reproducibility and optimal results.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Solution: Ensure the palladium precatalyst is of good quality and has been stored properly under an inert atmosphere. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.[6] Consider using pre-formed Pd(0) catalysts or specialized precatalysts like Buchwald's G3 palladacycles.[6]

  • Ineffective Ligand:

    • Solution: The ligand may not be suitable for this specific substrate. Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or another Buchwald-type ligand to facilitate oxidative addition and stabilize the catalyst.[2]

  • Insufficient Base Strength:

    • Solution: The chosen base may not be strong enough to effectively promote the transmetalation step. Screen a panel of bases with varying strengths, such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][4]

  • Low Reaction Temperature:

    • Solution: Vinyl bromides can be less reactive than their iodide counterparts. Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these couplings range from 80-110 °C.[1][4]

  • Poor Solubility:

    • Solution: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Consider switching to a different solvent or using a co-solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).[1]

Problem 2: Significant Side Product Formation (e.g., Homocoupling, Debromination)

Possible Causes & Solutions:

  • Presence of Oxygen:

    • Solution: Homocoupling of the boronic acid partner is often a result of oxygen in the reaction mixture.[1] Rigorously degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[1]

  • Catalyst System Favors Side Reactions:

    • Solution: The choice of ligand can influence the prevalence of side reactions. In some cases, bidentate ligands like dppf may suppress homocoupling compared to monodentate ligands.[3] Experiment with different ligand types.

  • Protodeboronation of the Boronic Acid:

    • Solution: The boronic acid can be unstable and be replaced by a hydrogen atom, especially in the presence of water and base.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[1][7]

Data Presentation

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10045
2Pd(OAc)₂ (2)dppf (4)K₂CO₃ (2)Dioxane10068
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene10092
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Dioxane10095

Note: Data is representative and compiled from typical results for similar vinyl bromide substrates. Optimization for this compound is recommended.

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
EntryCatalyst SystemBase (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ / SPhosK₂CO₃ (2)Toluene/H₂O10085
2Pd₂(dba)₃ / SPhosK₃PO₄ (2)Dioxane10092
3Pd₂(dba)₃ / SPhosCs₂CO₃ (2)THF8088
4Pd₂(dba)₃ / SPhosK₂CO₃ (2)DMF10075[5]

Note: Data is representative. DMF can aid in solubility but may require higher temperatures.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific coupling partners.

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]

  • Degassing: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium source and ligand in a small amount of the degassed solvent. Add this solution to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Boronic Acid/Ester, Base degas Degas Mixture (Evacuate/Backfill with Ar/N2) reagents->degas solvent Add Degassed Solvent degas->solvent catalyst Add Catalyst/Ligand Solution solvent->catalyst heat Heat to Desired Temperature (e.g., 80-110°C) catalyst->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Flowchart Troubleshooting Guide for Low Yield Coupling start Low or No Yield Observed check_catalyst Check Catalyst/Ligand System start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions [System OK] optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->optimize_ligand [Ineffective?] check_reagents Verify Reagent Quality & Stoichiometry check_conditions->check_reagents [Conditions OK] optimize_base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base [Base/Temp Issue?] degas_thoroughly Ensure Rigorous Degassing check_reagents->degas_thoroughly [Side Reactions?] success Improved Yield optimize_ligand->success increase_temp Increase Reaction Temperature optimize_base->increase_temp increase_temp->success degas_thoroughly->success

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

References

troubleshooting low conversion rates in Heck reactions of p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to assist you in troubleshooting and optimizing Heck reactions, with a specific focus on challenges encountered with substrates such as p-(2-Bromo)vinyl Anisole.

Troubleshooting Guides: Low Conversion Rates

Low conversion is a common issue in Heck reactions. This guide provides a question-and-answer format to address specific problems, their potential causes, and actionable solutions.

Question 1: My Heck reaction shows low to no conversion of my this compound. What are the primary factors I should investigate?

Answer: Low conversion in the Heck reaction of a vinyl bromide like this compound can stem from several factors. The most critical parameters to evaluate are the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature. The electronic properties of the vinyl bromide, being relatively electron-rich, can also influence its reactivity.

Question 2: I've observed the formation of a black precipitate in my reaction vessel. What does this indicate and how can I prevent it?

Answer: The appearance of a black precipitate is a strong indication of catalyst decomposition to palladium black, which is catalytically inactive. This is a frequent cause of stalled reactions and low yields.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst. Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
High Reaction Temperature Excessive heat can lead to catalyst agglomeration and precipitation. Consider lowering the reaction temperature. It's a trade-off between reaction rate and catalyst stability.
Inappropriate Ligand or Ligand:Pd Ratio The ligand stabilizes the palladium catalyst. For electron-rich vinyl bromides, bulky, electron-rich phosphine ligands are often effective. An incorrect ligand-to-palladium ratio can also lead to catalyst deactivation. A higher ligand:Pd ratio can sometimes be beneficial, but excessive ligand can inhibit the reaction.[1]
Slow Oxidative Addition The oxidative addition of the vinyl bromide to the Pd(0) center is a crucial step. If this step is slow, the catalyst can decompose before the reaction proceeds. Using a more reactive palladium precursor or a more effective ligand can help.

Question 3: My conversion is low, but I don't see any palladium black. What other issues could be at play?

Answer: Low conversion without catalyst precipitation points towards other inhibiting factors in your reaction setup.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Base The base is critical for regenerating the Pd(0) catalyst in the final step of the cycle. Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. The choice of base can be solvent-dependent. For instance, inorganic bases may have low solubility in some organic solvents.
Incorrect Solvent Choice The solvent influences the solubility of reagents and the stability of the catalyst. Polar apathetic solvents like DMF, DMAc, or NMP are generally good choices for Heck reactions.[2] The polarity of the solvent can also affect the reaction pathway and selectivity.
Poor Quality of Reagents Ensure that your this compound and the alkene coupling partner are pure. Impurities can act as catalyst poisons. The alkene should be free of polymerization inhibitors if it is a commercial product.
Side Reactions Undesired side reactions can consume starting materials and lead to low yields of the desired product. One common side reaction is the homocoupling of the vinyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Heck reaction of this compound with an acrylate?

A1: A reliable starting point would be to use a palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst, a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand, a base like triethylamine or potassium carbonate, and a polar aprotic solvent such as DMF or NMP. The reaction is typically conducted at elevated temperatures, often in the range of 80-120 °C.

Q2: How does the electronic nature of the alkene affect the reaction?

A2: Electron-deficient alkenes, such as acrylates and styrenes with electron-withdrawing groups, are generally more reactive in the Heck reaction. Electron-rich alkenes can be more challenging coupling partners. For electron-rich olefins, specific ligands and reaction conditions may be necessary to achieve good regioselectivity and yield.[3]

Q3: Can I use microwave heating for this reaction?

A3: Yes, microwave irradiation can significantly accelerate the Heck reaction, often leading to shorter reaction times and improved yields. It is a valuable tool for optimizing reaction conditions.

Q4: What is the typical stereoselectivity of the Heck reaction?

A4: The Heck reaction generally exhibits high trans selectivity in the product, which is a significant synthetic advantage. However, isomerization to the cis isomer can sometimes occur under the reaction conditions.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of a model Heck reaction. This data is compiled from various literature sources for reactions involving vinyl bromides and is intended to serve as a general guide for optimization.

Table 1: Effect of Ligand on a Model Heck Reaction of a Vinyl Bromide

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃NEt₃DMF10065
2Pd(OAc)₂P(o-tol)₃NEt₃DMF10078
3Pd(OAc)₂XantphosCs₂CO₃Dioxane11085
4Pd₂(dba)₃P(t-Bu)₃K₂CO₃DMAc9092

Table 2: Effect of Base and Solvent on a Model Heck Reaction

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂/PPh₃NEt₃Acetonitrile8055
2Pd(OAc)₂/PPh₃NEt₃DMF10070
3Pd(OAc)₂/PPh₃K₂CO₃NMP12088
4Pd(OAc)₂/PPh₃Cs₂CO₃Dioxane10082

Experimental Protocols

General Protocol for a Heck Reaction of this compound with an Alkene

This protocol provides a general methodology. Optimal conditions may vary depending on the specific alkene used.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., NEt₃, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, NMP)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and the ligand (e.g., 1-2 equivalents relative to palladium).

  • Addition of Reagents: Add the base (e.g., 1.5-2.0 equivalents), followed by this compound (1.0 equivalent) and the alkene (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate1 R-Pd(II)L₂(X) oxidative_addition->pd_intermediate1 olefin_coordination Olefin Coordination pd_intermediate1->olefin_coordination Olefin pd_intermediate2 R-Pd(II)L(X)(Olefin) olefin_coordination->pd_intermediate2 migratory_insertion Migratory Insertion pd_intermediate2->migratory_insertion pd_intermediate3 Product-Pd(II)L(X) migratory_insertion->pd_intermediate3 beta_hydride_elimination β-Hydride Elimination pd_intermediate3->beta_hydride_elimination Product pd_hydride H-Pd(II)L₂(X) beta_hydride_elimination->pd_hydride reductive_elimination Reductive Elimination (Base) pd_hydride->reductive_elimination Base reductive_elimination->pd0 - HBX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting_Workflow cluster_yes Catalyst Decomposition cluster_no Suboptimal Conditions start Low Conversion in Heck Reaction check_catalyst Observe Palladium Black? start->check_catalyst yes_path Yes check_catalyst->yes_path Yes no_path No check_catalyst->no_path No check_inertness Improve Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) yes_path->check_inertness optimize_temp Lower Reaction Temperature check_inertness->optimize_temp optimize_ligand Screen Ligands / Adjust Ligand:Pd Ratio optimize_temp->optimize_ligand check_base Optimize Base (e.g., NEt₃, K₂CO₃, Cs₂CO₃) no_path->check_base check_solvent Optimize Solvent (e.g., DMF, NMP, Dioxane) check_base->check_solvent check_reagents Verify Reagent Purity check_solvent->check_reagents check_concentration Adjust Reaction Concentration check_reagents->check_concentration

Caption: A troubleshooting workflow for low conversion rates in Heck reactions.

References

preventing homocoupling in Suzuki reactions with p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling in Suzuki Reactions with p-(2-Bromo)vinyl Anisole

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling and other side reactions during the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki reaction of this compound, and why is it problematic?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In your experiment, this would lead to the formation of a biphenyl or other symmetrical dimer from your boronic acid starting material. This is undesirable because it consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential for similar physical properties between the homocoupled product and your target molecule.

Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?

A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species can then promote the homocoupling of boronic acids.[1][2] Additionally, using a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), without an efficient initial reduction to the active Pd(0) state can lead to the formation of Pd(II) species that drive the homocoupling side reaction.[1]

Q3: How does the choice of palladium catalyst and ligand affect the formation of the homocoupling byproduct?

A3: The selection of the palladium source and the accompanying ligand is critical for minimizing homocoupling.

  • Palladium Source: Using a Pd(0) source, like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it bypasses an in-situ reduction step that can be a source of homocoupling. If a Pd(II) precatalyst is used, adding a mild reducing agent can help minimize the concentration of free Pd(II).[2]

  • Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[3][4] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which is susceptible to side reactions like homocoupling.

Q4: Can the choice of base and solvent impact the extent of homocoupling with this compound?

A4: Absolutely. The base is crucial for the transmetalation step, and its strength and nature can influence the reaction's outcome.[5][6] For vinyl bromides, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can affect the rate of the desired reaction versus side reactions. The solvent system, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water, is also important for solubility and reaction rate. The optimal combination of base and solvent often needs to be determined empirically for a specific substrate.

Q5: Besides homocoupling, what other side reactions should I be aware of with a vinyl bromide substrate?

A5: With vinyl bromides, a key potential side reaction is Z/E isomerization of the double bond. The stereochemistry of the double bond is generally retained during the Suzuki coupling. However, under certain conditions, isomerization can occur. The choice of ligand can play a significant role in preventing this. Additionally, protodeboronation (the replacement of the boronic acid group with a hydrogen) can be a competing reaction, especially with unstable boronic acids.

Troubleshooting Guide

Problem: High levels of boronic acid homocoupling byproduct observed.

Potential Cause Troubleshooting Strategy Detailed Experimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.Degassing: Sparge solvents with argon or nitrogen for at least 30 minutes before use. Assemble the reaction glassware hot from the oven, allow it to cool under a stream of inert gas, and then perform at least three vacuum/backfill cycles with the inert gas before adding reagents.
Use of Pd(II) Precatalyst Switch to a Pd(0) precatalyst like Pd(PPh₃)₄. Alternatively, if using a Pd(II) source (e.g., Pd(OAc)₂), add a mild reducing agent such as potassium formate (1-2 equivalents) to the reaction mixture before adding the catalyst.Using a Pd(0) Precatalyst: Add the Pd(PPh₃)₄ directly to the reaction flask under a positive pressure of inert gas. Using a Pd(II) Precatalyst with a Reducing Agent: Add the this compound, boronic acid, base, and potassium formate to the flask. After degassing, add the Pd(OAc)₂ and ligand.
Suboptimal Ligand Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote faster reductive elimination, outcompeting the pathways leading to homocoupling.Ligand Screening: Set up small-scale parallel reactions using different ligands (e.g., Pd(OAc)₂ with SPhos vs. XPhos vs. PPh₃). Monitor the reactions by TLC or LC-MS to determine which ligand provides the best ratio of desired product to homocoupling byproduct.
Inappropriate Base or Solvent Optimize the base and solvent system. Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O).Base and Solvent Optimization: Run a series of small-scale reactions varying one parameter at a time. For example, keep the catalyst, ligand, and solvent constant while testing different bases. Analyze the crude reaction mixture to determine the optimal conditions.

Data on Suzuki Coupling of Analogous Aryl/Vinyl Bromides

Disclaimer: The following data is for aryl and vinyl bromides structurally analogous to this compound and is intended to provide general guidance for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yields

Aryl/Vinyl Bromide Boronic Acid Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
4-BromoanisolePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O7763[7]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃Cs₂CO₃THF/H₂O7772[7]
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95[3]
Ortho-vinyl bromobenzenePhenylboronate esterPd(OAc)₂ / L1*CsOPivTHF11091[8]
Aryl BromidesPhenylboronic acidPd(acac)₂NaOHEtOH/H₂ORT70-100[9]

*L1 is a specific phosphine ligand described in the reference.

Table 2: Influence of Base on Suzuki Coupling of Aryl Bromides

Aryl Bromide Boronic Acid Catalyst Base Solvent Yield (%) Reference
4-IodotoluenePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O92[5]
4-IodotoluenePhenylboronic acidPd/NiFe₂O₄Na₂CO₃DMF/H₂O98[5]
4-IodotoluenePhenylboronic acidPd/NiFe₂O₄Cs₂CO₃DMF/H₂O85[5]
4-IodotoluenePhenylboronic acidPd/NiFe₂O₄NaOHDMF/H₂O75[5]

Detailed Experimental Protocol

This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid, optimized to minimize homocoupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium phosphate.

  • Inerting the System: Seal the flask with a septum and perform at least three vacuum/backfill cycles with argon or nitrogen to ensure the removal of atmospheric oxygen.

  • Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Detected check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes degas Improve degassing protocol: - Sparge solvents - Use freeze-pump-thaw cycles check_oxygen->degas No check_ligand Is the ligand optimal? check_catalyst->check_ligand No use_pd0 Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) check_catalyst->use_pd0 Yes add_reductant Add a mild reducing agent (e.g., potassium formate) check_catalyst->add_reductant Yes, and want to keep it check_conditions Have base and solvent been optimized? check_ligand->check_conditions Yes screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->screen_ligands No optimize_conditions Screen different bases and solvents check_conditions->optimize_conditions No end_node Homocoupling Minimized check_conditions->end_node Yes degas->check_catalyst use_pd0->check_ligand add_reductant->check_ligand screen_ligands->check_conditions optimize_conditions->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki_Cycle_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pdII_source Pd(II) source or O2 oxidation of Pd(0) pd0->pdII_source O2 pd2_complex R-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)2) pd2_complex->transmetalation diorganopalladium R-Pd(II)-R'(L2) transmetalation->diorganopalladium reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product homo_transmetalation1 Transmetalation (R'-B(OR)2) pdII_source->homo_transmetalation1 mono_organo_pd R'-Pd(II)-X(L2) homo_transmetalation1->mono_organo_pd homo_transmetalation2 Transmetalation (R'-B(OR)2) mono_organo_pd->homo_transmetalation2 homo_diorgano_pd R'-Pd(II)-R'(L2) homo_transmetalation2->homo_diorgano_pd homo_reductive_elimination Reductive Elimination homo_diorgano_pd->homo_reductive_elimination homo_reductive_elimination->pd0 homocoupling_product R'-R' homo_reductive_elimination->homocoupling_product

Caption: Suzuki catalytic cycle and competing homocoupling pathway.

References

scale-up challenges for the synthesis of p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of p-(2-Bromo)vinyl Anisole. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the synthesis and scale-up of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Wittig reaction, a primary synthetic route.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inefficient Ylide Formation: The phosphorus ylide, a key intermediate, may not be forming efficiently. This can be due to the quality of the base, the presence of moisture, or improper reaction temperature.- Base Selection: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary. Ensure the base is fresh and of high purity.- Anhydrous Conditions: Use anhydrous solvents (e.g., THF, diethyl ether) and ensure all glassware is thoroughly dried. Any moisture will quench the strong base and the ylide.- Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0°C or -78°C) to ensure stability.
Poor Quality of Starting Materials: Impurities in the starting materials, such as p-anisaldehyde or the phosphonium salt, can interfere with the reaction.- Purify Starting Materials: Recrystallize or distill the p-anisaldehyde and the phosphonium salt before use.- Check for Aldehyde Oxidation: Aldehydes can oxidize to carboxylic acids over time, which will not participate in the Wittig reaction.
Side Reactions: The presence of acidic protons in the starting materials or reactive functional groups can lead to unwanted side reactions.- Protect Reactive Groups: If other functional groups are present that could react with the ylide or the base, consider using a protecting group strategy.
Formation of Significant Byproducts Triphenylphosphine Oxide (TPPO) Removal Issues: TPPO is a stoichiometric byproduct of the Wittig reaction and its removal can be challenging, especially at scale, due to its polarity and solubility.- Precipitation/Crystallization: TPPO has low solubility in non-polar solvents like hexane or pentane. After the reaction, concentrating the mixture and adding a non-polar solvent can precipitate the TPPO for removal by filtration.[1]- Complexation with Metal Salts: Adding salts like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂) can form an insoluble complex with TPPO, which can then be filtered off.[1]- Chromatography: For lab-scale purifications, column chromatography is effective.
Formation of Isomers (E/Z): The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, leading to a mixture of E and Z isomers of this compound.- Ylide Stabilization: Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-isomer, while non-stabilized ylides favor the Z-isomer.[2]- Reaction Conditions: The choice of solvent and the presence of lithium salts can influence the E/Z ratio. For instance, salt-free conditions often favor the Z-isomer with non-stabilized ylides.
Scale-Up Challenges Exothermic Reaction and Heat Transfer: The Wittig reaction can be exothermic, and managing heat transfer becomes critical at larger scales to prevent side reactions and ensure safety.- Controlled Reagent Addition: Add reagents, especially the strong base for ylide formation, slowly and at a controlled rate to manage the exotherm.- Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to maintain the desired reaction temperature.- Solvent Selection: Choose a solvent with a suitable boiling point to help dissipate heat.
Mixing and Homogeneity: Ensuring proper mixing of reagents, especially when dealing with slurries (e.g., with NaH), is crucial for consistent reaction progress and to avoid localized "hot spots."- Appropriate Agitation: Use a reactor with an appropriate agitator design (e.g., turbine, pitched blade) to ensure good mixing of all phases.- Baffling: Install baffles in the reactor to improve mixing efficiency and prevent vortex formation.
Work-up and Product Isolation at Scale: Isolating the product from large volumes of solvent and byproducts can be challenging.- Extraction and Phase Separation: Optimize the extraction procedure to ensure efficient separation of the product from the aqueous phase and byproducts.- Crystallization: Develop a robust crystallization procedure for the final product to ensure high purity and ease of isolation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Wittig reaction is a widely used method for the synthesis of this compound. This reaction involves the reaction of an aldehyde, in this case, p-anisaldehyde, with a phosphorus ylide generated from a phosphonium salt, such as (bromomethyl)triphenylphosphonium bromide.

Q2: How can I minimize the formation of the triphenylphosphine oxide (TPPO) byproduct?

A2: Unfortunately, TPPO is a stoichiometric byproduct of the Wittig reaction and its formation cannot be avoided. The focus should be on its efficient removal during the work-up and purification stages.[1]

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting aldehyde and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q4: Are there alternative synthetic methods to the Wittig reaction for producing this compound?

A4: Yes, other methods for the synthesis of vinyl bromides exist, such as the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction using phosphonate esters. This method often offers advantages in terms of easier byproduct removal.[3]

Q5: What are the key safety considerations when scaling up the synthesis of this compound?

A5: Key safety considerations include managing the exotherm of the reaction, ensuring adequate ventilation, and handling strong bases and flammable solvents with appropriate personal protective equipment (PPE) and engineering controls. A thorough process safety review should be conducted before any scale-up activities.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound via Wittig Reaction

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • (Bromomethyl)triphenylphosphonium bromide

  • p-Anisaldehyde

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (bromomethyl)triphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide (1.05 eq) portion-wise, maintaining the temperature below 5°C. The mixture will turn a characteristic color (often orange or yellow), indicating ylide formation. Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: Dissolve p-anisaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, containing this compound and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, for larger scales, precipitation of TPPO from a non-polar solvent can be attempted.

Visualizations

experimental_workflow start Start ylide_formation Ylide Formation ((Bromomethyl)triphenylphosphonium bromide + t-BuOK in THF at 0°C) start->ylide_formation wittig_reaction Wittig Reaction (Add p-Anisaldehyde in THF at 0°C, warm to RT) ylide_formation->wittig_reaction workup Work-up (Quench with NH4Cl, Extract with Ether/EtOAc) wittig_reaction->workup purification Purification (Column Chromatography or TPPO Precipitation) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_ylide Check Ylide Formation (Base, Moisture, Temp) low_yield->check_ylide Yes byproducts Significant Byproducts? low_yield->byproducts No check_sm Check Starting Material Quality check_ylide->check_sm side_reactions Consider Side Reactions check_sm->side_reactions tppo_removal Optimize TPPO Removal (Precipitation, Complexation) byproducts->tppo_removal Yes scale_up Scale-up Issues? byproducts->scale_up No isomer_control Control E/Z Isomer Ratio (Ylide type, Conditions) tppo_removal->isomer_control heat_transfer Address Heat Transfer (Controlled Addition, Cooling) scale_up->heat_transfer Yes mixing Ensure Proper Mixing (Agitation, Baffles) heat_transfer->mixing

Caption: Troubleshooting decision tree for this compound synthesis.

References

stability of p-(2-Bromo)vinyl Anisole under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of p-(2-Bromo)vinyl Anisole under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in an amber vial to protect it from light, refrigerated, and kept under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes potential degradation from light exposure and oxidation.

Q2: How stable is this compound in acidic and basic aqueous solutions?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions: The vinyl bromide moiety can undergo acid-catalyzed hydrolysis. This process is thought to proceed via protonation of the double bond, followed by the addition of water and elimination of HBr. This can lead to the formation of p-methoxyacetophenone as a final product after tautomerization of the initial enol. The ether linkage of the anisole group is generally stable but can be cleaved by very strong acids (e.g., HI, BCl₃) under harsh conditions, which are not typical for most reactions involving this compound.[2][3]

  • Basic Conditions: The vinyl bromide group is generally more resistant to hydrolysis under basic conditions. The formation of a highly unstable vinyl cation makes direct nucleophilic substitution (Sɴ1 type) unfavorable.[2] However, strong bases at elevated temperatures may promote elimination or other side reactions. The anisole ether linkage is highly stable in the presence of bases.

Q3: What is the thermal stability of this compound?

A3: this compound is a solid with a melting point range of 50-55°C.[1][4] Like many vinyl halides, it is susceptible to decomposition and potential polymerization at elevated temperatures.[5] It is recommended to use the lowest feasible temperature for reactions to minimize these degradation pathways. For reactions requiring heat, careful monitoring is advised.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is listed as being light-sensitive.[1] Exposure to light, particularly UV radiation, can potentially lead to isomerization of the double bond or promote radical-mediated side reactions, including polymerization. All handling and reactions should be carried out in vessels protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield in cross-coupling reactions (e.g., Suzuki, Heck) Degradation of starting material: The compound may have degraded due to improper storage or handling.- Ensure the reagent has been stored correctly (refrigerated, under inert gas, protected from light). - Consider re-purifying the reagent if its quality is uncertain.
Suboptimal reaction conditions: Incorrect choice of catalyst, base, solvent, or temperature can lead to poor reactivity.- For Suzuki couplings, ensure the use of an appropriate palladium catalyst and a suitable base to activate the boronic acid.[6][7] - For Heck reactions, the choice of palladium catalyst, ligand, and base is crucial for success.[4][5] - Optimize reaction temperature; while heating is often necessary, excessive temperatures can degrade the starting material.
Formation of p-methoxyacetophenone as a major byproduct Hydrolysis of the vinyl bromide: This is likely to occur under acidic conditions, or in the presence of water at elevated temperatures.- If possible, conduct the reaction under neutral or basic conditions. - Use anhydrous solvents and reagents to minimize water content. - Avoid strong acids in the reaction mixture or work-up if this side product is observed.
Polymerization of the starting material or product High temperature or light exposure: Vinyl compounds are prone to polymerization under these conditions.[5]- Perform the reaction at the lowest effective temperature. - Protect the reaction from light by using an amber flask or wrapping the flask in aluminum foil. - Consider adding a radical inhibitor (e.g., BHT, hydroquinone) if polymerization is a persistent issue and it does not interfere with the desired reaction.
Unexpected elimination or side reactions Strongly basic conditions: The use of very strong bases (e.g., alkoxides) at high temperatures can lead to the elimination of HBr or other undesired reactions.- Use a milder base if the desired reaction allows (e.g., carbonates, phosphates). - Lower the reaction temperature.

Stability and Degradation Summary

Condition Vinyl Bromide Moiety Stability Anisole Moiety Stability Potential Degradation Products
Strong Acid (e.g., HCl, H₂SO₄) Unstable, prone to hydrolysisGenerally stable; cleavage with very strong acids (HI, BCl₃)p-Methoxyacetophenone
Strong Base (e.g., NaOH, KOtBu) Moderately stable at low temp; potential for elimination at high tempVery StableElimination products
High Temperature (>100°C) Prone to decomposition and polymerizationGenerally stable, hydrolysis at very high temp (>300°C)Polymers, decomposition fragments
UV/Visible Light Prone to isomerization and radical polymerizationStablePolymers, isomers
Nucleophiles Can undergo substitution or coupling reactionsGenerally inertDepends on the nucleophile and reaction type
Palladium Catalysts Reactive in cross-coupling reactionsGenerally inertCross-coupling products

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 - 1.5 eq.), and a suitable base such as K₃PO₄ (2.0 - 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), under the inert atmosphere.

  • Add degassed solvents, such as a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and proceed with standard aqueous work-up and purification.

Protocol 2: General Procedure for a Heck Reaction

This protocol is a general guideline and may require optimization.

  • In a reaction vessel, combine this compound (1.0 eq.), the desired alkene (1.1-1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a suitable ligand (e.g., a phosphine ligand like PPh₃ or a more specialized one if needed).

  • Add a base, typically an amine like triethylamine or an inorganic base like K₂CO₃.

  • Add an appropriate anhydrous solvent (e.g., DMF, acetonitrile, or toluene).

  • Heat the mixture under an inert atmosphere to the desired reaction temperature (often in the range of 80-120 °C).

  • Monitor the reaction until completion by TLC or GC-MS.

  • After cooling, perform a suitable work-up, which may involve filtering off the palladium catalyst and then proceeding with extraction and purification.

Visualizing Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_polymerization Radical Polymerization start_h This compound intermediate_enol Enol Intermediate start_h->intermediate_enol + H₂O, H⁺ end_ketone p-Methoxyacetophenone intermediate_enol->end_ketone Tautomerization start_p This compound end_polymer Polymer start_p->end_polymer Heat or Light stability_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation setup Prepare solutions of this compound in various solvents and pH buffers conditions Incubate samples under different conditions (Temp, Light, Atmosphere) setup->conditions sampling Take aliquots at set time points conditions->sampling analytical Analyze by HPLC or GC-MS sampling->analytical quantify Quantify remaining starting material and identify degradation products analytical->quantify kinetics Determine degradation rate constants quantify->kinetics

References

Technical Support Center: Analytical Methods for Monitoring p-(2-Bromo)vinyl Anisole Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of p-(2-Bromo)vinyl Anisole. The following sections detail the use of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

General FAQs: Choosing an Analytical Method

Q1: Which analytical technique should I use to monitor my this compound reaction?

A1: The choice depends on your specific needs.

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks to see if the starting material is being consumed and if a new product is forming. It is fast, inexpensive, and requires minimal sample preparation.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data, allowing you to determine the exact ratio of reactant to product. It is excellent for analyzing complex mixtures with high resolution.[1]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Given that this compound is a halogenated organic compound, GC with an appropriate detector can offer high sensitivity.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and is inherently quantitative without the need for calibration curves.[4][5] It can be used to measure the concentration of reactants, products, and even reaction intermediates in real-time.[6]

dot graph TD { bgcolor="#F1F3F4"; node[style=filled, shape=box, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge[fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

} caption: Decision workflow for selecting an analytical method.

Thin-Layer Chromatography (TLC)

TLC is a fast and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[7]

Experimental Protocol: TLC Monitoring
  • Solvent System Selection: The primary goal is to find a solvent system where the starting material, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4.[8] A good starting point for a non-polar compound is a mixture of hexanes and ethyl acetate.

  • Sample Preparation: Dilute a small aliquot of your starting material in a volatile solvent (e.g., ethyl acetate). At each time point, withdraw a small sample from the reaction mixture using a capillary tube.[9]

  • Plate Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.[1] Spot three lanes:

    • Lane 1 (Reference): The diluted starting material.

    • Lane 2 (Co-spot): Spot the starting material first, then spot the reaction mixture directly on top of it. The co-spot is crucial for identifying the starting material spot in the reaction lane, especially if Rf values are similar.[8]

    • Lane 3 (Reaction): The reaction mixture.

  • Development: Place the plate in a sealed chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[10] Circle the visible spots. If needed, use a staining agent like potassium permanganate or p-anisaldehyde.[7][11]

  • Analysis: The reaction is progressing if the spot corresponding to the starting material in Lane 3 diminishes over time and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in Lane 3.

dot graph G { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

} caption: Standard workflow for monitoring a reaction using TLC.

TLC Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. Sample is overloaded.Dilute the sample before spotting.[10]
Compound is acidic or basic.Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase (0.1-2.0%).[10]
All spots remain on the baseline. The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase.[10]
All spots run to the solvent front. The eluent is too polar.Decrease the proportion of the polar solvent or choose a less polar one.[10]
Reactant and product have very similar Rf values. The solvent system lacks selectivity.Try a different solvent system. A three-component system might provide better separation. The co-spot is essential here to confirm if the reaction is complete.[11]
Reaction mixture appears as a smear. The reaction is in a high-boiling solvent (e.g., DMF, DMSO).After spotting the plate, place it under a high vacuum for a few minutes before developing it to remove the solvent.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative analysis, providing precise measurements of reactant consumption and product formation.

Experimental Protocol: HPLC Monitoring
  • Method Development:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A mixture of acetonitrile (or methanol) and water is typical for reversed-phase HPLC. Start with a gradient elution (e.g., 50% to 95% acetonitrile over 10 minutes) to determine the approximate retention times of your compounds.

    • Detector: A UV detector set at a wavelength where both reactant and product absorb (e.g., 254 nm).

  • Sample Preparation: At each time point, take a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction if necessary and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system. Record the chromatogram.

  • Quantification: Identify the peaks corresponding to this compound and the product based on their retention times. Calculate the percentage conversion by integrating the peak areas.

    • % Conversion = [Area(Product) / (Area(Product) + Area(Reactant))] * 100

dot graph G { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

} caption: Standard workflow for monitoring a reaction using HPLC.

HPLC Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Broad or Tailing Peaks Column degradation or contamination.Use a guard column to protect the analytical column.[12] If the problem persists, flush the column with a strong solvent or replace it.[13]
Sample solvent is stronger than the mobile phase.Prepare or dilute the sample in the mobile phase.[1]
Retention Time Drift Poor column temperature control.Use a thermostatted column oven for stable temperature.[14]
Mobile phase composition is changing.Prepare fresh mobile phase daily. Ensure solvents are properly mixed and degassed.[14]
High Backpressure Blockage in the system (e.g., column frit, tubing).Reverse flush the column (if permissible by the manufacturer).[1] Check for and remove any blockages in the tubing or filters.
Buffer precipitation.Ensure the buffer is fully dissolved in the mobile phase. Avoid high concentrations of buffers with high percentages of organic solvent.[15]
Split Peaks Partially blocked column inlet frit.Replace the column inlet frit or the entire column.[1]
A void has formed at the top of the column.Replace the column.[1]
Hypothetical HPLC Data
CompoundRetention Time (min)
This compound8.2
Product (e.g., Heck product)6.5
Conditions: C18 column (4.6 x 150 mm), Mobile Phase A: Water, Mobile Phase B: Acetonitrile. Gradient: 50% B to 95% B over 10 min. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.

Gas Chromatography (GC)

GC is well-suited for analyzing volatile halogenated compounds and can provide excellent separation and sensitivity.

Experimental Protocol: GC Monitoring
  • Method Development:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) is generally suitable.

    • Injector: Set the injector temperature high enough to vaporize the sample without causing degradation (e.g., 250 °C).

    • Oven Program: Start with a temperature gradient to find the optimal separation conditions (e.g., hold at 100 °C for 1 min, then ramp to 250 °C at 10 °C/min).

    • Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds.[2] Alternatively, a Flame Ionization Detector (FID) can be used, or Mass Spectrometry (MS) for definitive identification.

  • Sample Preparation: At each time point, take an aliquot of the reaction mixture. Dilute it significantly with a suitable solvent (e.g., hexane or ethyl acetate). If necessary, perform a simple work-up to remove non-volatile components.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Quantification: Identify the peaks for the reactant and product. Use their peak areas to calculate the reaction conversion. For more accurate quantification, an internal standard should be used.

dot graph G { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

} caption: Standard workflow for monitoring a reaction using GC.

GC Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing) Analyte interaction with active sites in the injector liner or column.Use a deactivated liner. If the problem persists, the column may need conditioning or replacement.
Sample degradation in the injector.Lower the injector temperature.[16]
No or Low Signal Sample concentration is too low.Concentrate the sample or inject a larger volume (if possible).
Issues with the detector (e.g., ECD needs cleaning, FID flame is out).Perform routine maintenance on the detector as per the manufacturer's instructions.
Ghost Peaks Contamination from previous injections (carryover).Run a blank solvent injection after each sample. Increase the final oven temperature and hold time to bake out contaminants.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.
Hypothetical GC Data
CompoundRetention Time (min)
This compound12.5
Product (e.g., Heck product)14.8
Conditions: DB-5 column (30 m x 0.25 mm), Helium carrier gas. Oven: 100 °C (1 min) to 250 °C at 10 °C/min. Injector: 250 °C. Detector: FID at 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a premier method for reaction monitoring, providing both quantitative and structural data simultaneously. It allows for the direct observation of all hydrogen-bearing species in the reaction mixture.[6]

Experimental Protocol: NMR Monitoring
  • Preparation:

    • Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture at the beginning. The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals.

    • Shimming: Before starting the reaction, place an NMR tube with your solvent and a small amount of reactant in the spectrometer and shim the magnetic field to achieve good resolution.

  • Data Acquisition:

    • Time Zero Spectrum: Acquire a spectrum of the reaction mixture immediately after adding all reagents.

    • Time-course Spectra: Acquire 1D ¹H NMR spectra at regular intervals. For quantitative results, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons being analyzed).[4]

  • Data Processing: Process all spectra uniformly (e.g., same phasing and baseline correction).

  • Analysis:

    • Identify characteristic, well-resolved peaks for the starting material, product, and internal standard.

    • Integrate these peaks.

    • Calculate the concentration of the reactant and product relative to the known concentration of the internal standard. This allows for the determination of reaction kinetics and yield over time.

dot graph G { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

} caption: Standard workflow for monitoring a reaction using qNMR.

NMR Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Poor Resolution / Broad Peaks Inhomogeneous magnetic field (poor shimming).Re-shim the spectrometer. If the reaction mixture contains solids, this can degrade shim quality.
Paramagnetic species in the reaction mixture.This is difficult to avoid if inherent to the reaction (e.g., some catalysts). The broadening effect is an indicator itself.
Inaccurate Quantification Insufficient relaxation delay (d1).Set the relaxation delay (d1) to be at least 5 times the longest T1 of the protons of interest to ensure full relaxation.[4]
Peak overlap.Choose non-overlapping peaks for integration. If not possible, deconvolution software may be required.
Distorted Spectral Lineshapes The reaction causes changes in sample properties (e.g., viscosity, ionic strength), leading to field inhomogeneity.Use advanced data processing techniques or software designed to handle distorted lineshapes.[17]
Hypothetical ¹H NMR Data (in CDCl₃)
CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegration
This compound-OCH₃~3.8s3H
Vinyl-H~6.5 - 7.2d2H
Aromatic-H~6.8 - 7.4m4H
Product (e.g., Heck product with Styrene)-OCH₃~3.8s3H
Vinyl-H~7.0 - 7.6mVaries
Aromatic-H~6.9 - 7.6mVaries
1,3,5-Trimethoxybenzene (Internal Std)-OCH₃~3.75s9H
Aromatic-H~6.1s3H
Note: Specific chemical shifts will depend on the exact product formed.

References

Validation & Comparative

Reactivity Showdown: p-(2-Bromo)vinyl Anisole vs. p-Iodovinyl Anisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, vinyl halides are pivotal building blocks for the construction of complex molecules through palladium-catalyzed cross-coupling reactions. Among these, p-(2-Bromo)vinyl anisole and p-iodovinyl anisole are valuable substrates for introducing the p-methoxystyryl moiety. This guide provides a detailed comparison of their reactivity in key cross-coupling reactions, supported by established chemical principles and generalized experimental data, to assist researchers in selecting the optimal reagent for their synthetic endeavors.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making p-iodovinyl anisole generally more reactive in the rate-determining oxidative addition step of most palladium-catalyzed coupling reactions. This trend holds true across various common cross-coupling methodologies, including Suzuki, Heck, and Sonogashira reactions.

Comparative Reactivity and Yields

The enhanced reactivity of the vinyl iodide translates to milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo-analogue. The general reactivity trend for vinyl halides in palladium-catalyzed cross-coupling reactions is: Vinyl iodide > Vinyl bromide > Vinyl chloride.[1] This principle is illustrated in the following table, which summarizes the expected outcomes in Suzuki, Heck, and Sonogashira couplings.

Reaction TypeSubstrateTypical Reaction ConditionsExpected ReactivityAnticipated Yield
Suzuki Coupling p-(2-Iodo)vinyl AnisolePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°CHighExcellent (>90%)
This compoundPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°CModerateGood (70-85%)
Heck Coupling p-(2-Iodo)vinyl AnisolePd(OAc)₂, PPh₃, Et₃N, DMF, 80°CHighVery Good (85-95%)
This compoundPd(OAc)₂, PPh₃, Et₃N, DMF, 100-120°CModerateGood (65-80%)
Sonogashira Coupling p-(2-Iodo)vinyl AnisolePd(PPh₃)₄, CuI, Et₃N, THF, rt to 50°CVery HighExcellent (>95%)
This compoundPd(PPh₃)₄, CuI, Et₃N, THF, 50-70°CHighVery Good (80-90%)

Experimental Protocols

Below are detailed, representative protocols for the Suzuki, Heck, and Sonogashira coupling reactions. Note that optimization of catalyst, ligand, base, solvent, and temperature may be required for specific applications.

Suzuki Coupling Protocol

A general procedure for the Suzuki-Miyaura coupling of a vinyl halide with an arylboronic acid is as follows:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the vinyl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), via syringe.

  • Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Heck Reaction Protocol

A typical protocol for the Heck reaction of a vinyl halide with an alkene is as follows:

  • Reaction Setup: To a flask, add the vinyl halide (1.0 equiv.), the alkene (1.2-1.5 equiv.), a base such as triethylamine (1.5 equiv.), and a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) with a phosphine ligand (e.g., triphenylphosphine, 4-10 mol%).

  • Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The residue is then purified by column chromatography.

Sonogashira Coupling Protocol

The Sonogashira coupling of a vinyl halide with a terminal alkyne can be performed as follows:

  • Reaction Setup: In a Schlenk flask, dissolve the vinyl halide (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent like tetrahydrofuran (THF) or DMF.

  • Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a copper(I) co-catalyst such as copper(I) iodide (CuI, 2-10 mol%), and a base, typically an amine like triethylamine or diisopropylethylamine (2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-70°C) under an inert atmosphere until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo. The crude product is purified by flash chromatography.

Visualizing the Workflow and Mechanism

To further elucidate the processes, the following diagrams created using the DOT language illustrate a comparative experimental workflow and the general catalytic cycle for these cross-coupling reactions.

G Comparative Experimental Workflow cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Reaction cluster_3 Analysis & Workup p-Iodovinyl_Anisole p-Iodovinyl Anisole Reaction_Vessel_Iodo Reaction Vessel (Iodo) p-Iodovinyl_Anisole->Reaction_Vessel_Iodo p-Bromovinyl_Anisole p-Bromovinyl Anisole Reaction_Vessel_Bromo Reaction Vessel (Bromo) p-Bromovinyl_Anisole->Reaction_Vessel_Bromo Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Alkene) Coupling_Partner->Reaction_Vessel_Iodo Coupling_Partner->Reaction_Vessel_Bromo Reaction_Iodo Reaction (Iodo) Milder Conditions (e.g., RT - 80°C) Reaction_Vessel_Iodo->Reaction_Iodo Reaction_Bromo Reaction (Bromo) Forced Conditions (e.g., 80°C - 120°C) Reaction_Vessel_Bromo->Reaction_Bromo Catalyst_System Pd Catalyst, Ligand, Base, Solvent Catalyst_System->Reaction_Vessel_Iodo Catalyst_System->Reaction_Vessel_Bromo Analysis Reaction Monitoring (TLC, GC-MS) Reaction_Iodo->Analysis Reaction_Bromo->Analysis Workup Aqueous Workup & Extraction Analysis->Workup Purification Column Chromatography Workup->Purification Coupled_Product Coupled_Product Purification->Coupled_Product Final Product

Caption: Comparative workflow for cross-coupling reactions.

G General Catalytic Cycle for Cross-Coupling PdL2 Pd(0)L₂ Oxidative_Addition Oxidative Addition PdL2->Oxidative_Addition R-X (Vinyl Halide) Intermediate R-Pd(II)(X)L₂ Oxidative_Addition->Intermediate Rate Determining Step (Faster for R-I) Transmetalation Transmetalation Intermediate->Transmetalation R'-M (Coupling Partner) Intermediate2 R-Pd(II)(R')L₂ Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->PdL2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of molecules is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of p-(2-Bromo)vinyl Anisole, a versatile building block in organic synthesis. In the absence of direct experimental spectra in publicly available databases, this guide presents a theoretically derived fragmentation pathway, offering a robust framework for the identification and characterization of this and similar compounds.

Mass spectrometry stands as a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds. By ionizing a molecule and analyzing the mass-to-charge ratio of its resulting fragments, a unique fragmentation pattern—a molecular fingerprint—is generated. This guide will also briefly compare mass spectrometry with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a multi-faceted approach to structural analysis.

Probing the Structure: Mass Spectrometry Analysis

In a typical electron ionization mass spectrometry (EI-MS) experiment, this compound (C₉H₉BrO, molecular weight: 213.07 g/mol ) is expected to produce a series of characteristic fragments. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in distinctive isotopic patterns for any bromine-containing fragments, appearing as pairs of peaks (M and M+2) with a similar intensity ratio.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion of this compound is anticipated to proceed through several key pathways, driven by the relative stability of the resulting cations and neutral losses. The table below summarizes the most probable fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss Plausible Fragmentation Pathway
212 / 214[C₉H₉BrO]⁺•-Molecular Ion
133[C₉H₉O]⁺•BrLoss of a bromine radical
134[C₈H₆O]⁺••CH₃ + Br•Loss of a bromine radical followed by loss of a methyl radical from the methoxy group
103[C₇H₄O]⁺•CH₃ + Br• + H•Further fragmentation of the m/z 134 ion
118[C₈H₆]⁺••OCH₃ + Br•Loss of a bromine radical and a methoxy radical
91[C₇H₇]⁺C₂H₂BrOFormation of a tropylium ion
77[C₆H₅]⁺C₃H₄BrOLoss of the vinyl anisole moiety
Visualizing the Fragmentation Cascade

The following diagram illustrates the proposed major fragmentation pathways for this compound.

Fragmentation_Pathway M [C₉H₉BrO]⁺• m/z 212/214 F1 [C₉H₉O]⁺ m/z 133 M->F1 - •Br F4 [C₈H₆]⁺• m/z 118 M->F4 - •OCH₃, •Br F5 [C₇H₇]⁺ m/z 91 M->F5 - C₂H₂BrO F2 [C₈H₆O]⁺• m/z 134 F1->F2 - •CH₃ F3 [C₇H₄O]⁺ m/z 103 F2->F3 - H• F6 [C₆H₅]⁺ m/z 77 F5->F6 - CH₂

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard procedure for obtaining the mass spectrum of this compound would involve the following steps:

  • Sample Introduction: A small amount of the purified compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral species.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The output is a mass spectrum, a plot of relative ion abundance versus m/z.

A Broader Perspective: Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound would benefit from complementary analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinyl protons, and the methoxy group protons. The coupling patterns between the vinyl protons would help confirm the stereochemistry of the double bond.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the aromatic carbons, the vinyl carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • C-H stretching of the aromatic and vinyl groups.

  • C=C stretching of the aromatic ring and the vinyl group.

  • C-O stretching of the anisole ether linkage.

  • C-Br stretching .

Conclusion

The predicted mass spectrometry fragmentation pattern, in conjunction with data from NMR and IR spectroscopy, provides a comprehensive analytical toolkit for the unambiguous identification and structural verification of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their analytical data and advance their scientific endeavors. The theoretical fragmentation pathway detailed herein offers a solid foundation for comparison with experimentally obtained mass spectra, facilitating a deeper understanding of the molecule's chemical behavior.

Comparative FT-IR Data of p-(2-Bromo)vinyl Anisole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of p-(2-Bromo)vinyl Anisole reveals distinct vibrational frequencies corresponding to its constituent functional groups. This guide compares the expected spectral features of this compound with related compounds, providing a framework for spectral interpretation.

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation by a sample, a unique molecular fingerprint is generated.[2] This spectrum allows researchers to identify specific chemical bonds and functional groups, such as the carbonyl, hydroxyl, and aromatic structures that are critical in drug development and materials science.[2][3]

The FT-IR spectrum of this compound can be predicted by analyzing the characteristic absorption peaks of its structural components: the anisole group, the vinyl group, and the carbon-bromine bond. A comparison with anisole and vinyl bromide provides a clear basis for these assignments.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compoundAnisole (Reference) [cm⁻¹]Vinyl Bromide (Reference) [cm⁻¹]
Aromatic Ring C-H Stretch3100-3000~3003[4]-
C=C Stretch (in-ring)1610-1580, 1500-14501600-1500[5]-
C-H Out-of-Plane Bend (p-substituted)850-800--
Ether Group Aryl-O Stretch (asymmetric)1270-1230~1250[5]-
Alkyl-O Stretch (symmetric)1050-1020~1040[5]-
C-H Stretch (in -OCH₃)2970-2950, 2850-28302960-2838[5]-
Vinyl Group =C-H Stretch3080-3020-~3080
C=C Stretch1640-1620-~1600
=C-H Out-of-Plane Bend (trans)970-960-~940
Bromoalkene C-Br Stretch650-550-~600

Note: Reference values for vinyl bromide are derived from gas-phase spectra and may shift slightly in the condensed phase.

The spectrum of this compound is expected to show characteristic aromatic C-H stretching above 3000 cm⁻¹ and multiple sharp peaks in the 1610-1450 cm⁻¹ region corresponding to the phenyl ring C=C stretching.[4] The prominent features of the anisole moiety are the strong asymmetric and symmetric C-O-C stretching bands, anticipated around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.[5][6] The presence of the vinyl group will introduce a C=C stretching vibration near 1630 cm⁻¹ and a =C-H out-of-plane bending mode, typically around 965 cm⁻¹ for a trans-configured double bond. Finally, the C-Br stretching vibration is expected in the lower frequency "fingerprint" region, generally between 650 and 550 cm⁻¹.

Standard Experimental Protocol for FT-IR Analysis

This protocol outlines the methodology for acquiring an FT-IR spectrum of a solid organic compound like this compound using the KBr pellet technique.

Objective: To obtain a high-resolution FT-IR transmission spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula and weighing paper

  • Infrared lamp (optional, for drying)

Procedure:

  • Background Spectrum:

    • Ensure the spectrometer's sample compartment is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 100-200 mg of dry KBr powder into an agate mortar. If necessary, gently grind the KBr to a fine, consistent powder.

    • Add 1-2 mg of the this compound sample to the mortar. The optimal sample-to-KBr ratio is approximately 1:100.

    • Grind the mixture thoroughly with the pestle for 2-3 minutes until it is a homogenous, fine powder. Incomplete mixing will result in a poor-quality spectrum.

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.

    • Initiate the sample scan. The instrument will pass an infrared beam through the pellet, and the detector will record the transmitted radiation.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument's software will automatically process the data using a Fourier transform to generate the final infrared spectrum (Absorbance or Transmittance vs. Wavenumber).

    • Analyze the spectrum by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands.

    • Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure of this compound.[7]

FT-IR Functional Group Analysis Workflow

The following diagram illustrates the logical workflow for identifying the functional groups of this compound using FT-IR spectroscopy.

FTIR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Analysis cluster_interp 4. Interpretation Prep Prepare Sample (e.g., KBr Pellet) Background Acquire Background Spectrum Prep->Background SampleScan Acquire Sample Spectrum Background->SampleScan Subtract Background Process FT Processing to Generate Spectrum SampleScan->Process IdentifyPeaks Identify Key Absorption Peaks (cm⁻¹) Process->IdentifyPeaks Aromatic Aromatic C-H, C=C (3100-3000, 1610-1450) IdentifyPeaks->Aromatic Ether Ether C-O (1270-1230, 1050-1020) IdentifyPeaks->Ether Vinyl Vinyl C=C, =C-H (1640-1620, 970-960) IdentifyPeaks->Vinyl Bromo C-Br (650-550) IdentifyPeaks->Bromo

Caption: Workflow for FT-IR analysis of this compound.

References

comparative study of catalysts for p-(2-Bromo)vinyl Anisole cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Catalysts for p-(2-Bromo)vinyl Anisole Cross-Coupling Reactions

For researchers and professionals in drug development and organic synthesis, the efficient construction of carbon-carbon bonds is paramount. The cross-coupling of substrates like this compound is a key transformation for accessing a variety of valuable molecular scaffolds. This guide provides a comparative overview of potential catalytic systems for this reaction, drawing upon data from analogous Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. While direct comparative studies on this compound are limited in the readily available literature, the performance of various palladium-based catalysts with similar substrates, such as aryl bromides and vinyl bromides, offers valuable insights for catalyst selection.

Performance Comparison of Palladium-Based Catalytic Systems

The choice of catalyst, ligand, base, and solvent system is critical in determining the yield, selectivity, and efficiency of a cross-coupling reaction. Below is a summary of potential catalytic systems for the cross-coupling of this compound, with performance data extrapolated from reactions with structurally related compounds.

Catalyst PrecursorLigandCoupling TypeSubstrate Analogue(s)Typical Yield (%)Key Observations
Pd(OAc)₂P(t-Bu)₃Mizoroki-HeckAryl Bromides with internal olefinsGoodP(t-Bu)₃ is an electron-rich and bulky phosphine ligand effective for various cross-couplings, even at room temperature with aryl bromides.[1]
[Pd(C₃H₅)Cl]₂cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp)Mizoroki-Heck4-BromoanisoleHighThis tetraphosphine ligand in combination with the palladium precursor is highly efficient for Heck reactions of electron-rich aryl bromides.[2]
Pd(PPh₃)₄NoneSuzuki-MiyauraAryl HalidesGood to ExcellentA versatile and commonly used catalyst for a wide range of Suzuki-Miyaura couplings.[3]
Pd(dppf)Cl₂dppfSuzuki-MiyauraChallenging Aryl HalidesHighOften employed for difficult couplings, including those with heteroaryl boronic acids, demonstrating robust performance.[3]
Pd(OAc)₂SPhosSuzuki-MiyauraNitro-substituted Aryl HalidesHighThe combination with specialized phosphine ligands like SPhos can be highly effective under mild conditions.[3]
Pd(II) complexesMonoanionic [N,O] LigandsSuzuki-MiyauraAryl BromidesGood to ExcellentCapable of coupling a wide range of aryl bromides at temperatures between room temperature and 60°C.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for Mizoroki-Heck and Suzuki-Miyaura reactions that can be adapted for this compound.

General Procedure for Mizoroki-Heck Coupling
  • Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, the palladium catalyst precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 2-10 mol%) are added.

  • Reagent Addition : this compound (1.0 mmol, 1.0 equiv), the coupling partner (e.g., an alkene, 1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like Et₃N, 2.0 equiv) are added to the flask.

  • Solvent Addition : An appropriate anhydrous solvent (e.g., DMF, dioxane, toluene, 5-10 mL) is added.

  • Inert Atmosphere : The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by several cycles of evacuation and backfilling.

  • Reaction Execution : The reaction mixture is stirred at the desired temperature (ranging from room temperature to 120°C) and monitored by TLC or GC-MS until completion.

  • Work-up and Purification : Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the boronic acid or boronate ester coupling partner (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[3]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.[3]

  • Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]

  • Solvent Addition : Add the solvent system (e.g., a mixture of toluene and water) to the flask.

  • Reaction Execution : The reaction mixture is heated to the desired temperature (typically 80-110°C) with vigorous stirring and monitored for progress.

  • Work-up and Purification : After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Visualizing Experimental Design and Logic

To aid in the conceptualization of the experimental process and catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start setup Assemble Flame-Dried Glassware start->setup add_reagents Add this compound, Coupling Partner, and Base setup->add_reagents add_catalyst Add Palladium Catalyst and Ligand add_reagents->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent inert_atm Establish Inert Atmosphere add_solvent->inert_atm heating Heat to Desired Temperature inert_atm->heating stirring Stir and Monitor Reaction heating->stirring quench Quench Reaction stirring->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Obtain Pure Product purify->end

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Catalyst_Selection_Logic start Select Cross-Coupling Reaction Type heck Mizoroki-Heck (Alkene Coupling) start->heck suzuki Suzuki-Miyaura (Organoboron Coupling) start->suzuki heck_catalyst Consider Tedicyp or Bulky Phosphine Ligands heck->heck_catalyst suzuki_catalyst Consider Pd(PPh3)4 or Pd(dppf)Cl2 with SPhos suzuki->suzuki_catalyst optimization Optimize Reaction Conditions (Base, Solvent, Temperature) heck_catalyst->optimization suzuki_catalyst->optimization analysis Analyze Yield and Selectivity optimization->analysis

Caption: Decision logic for selecting a suitable catalyst system.

References

A Head-to-Head Comparison of p-(2-Bromo)vinyl Anisole with other Vinyl Halides for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of starting materials is paramount to the success of a synthetic route. Vinyl halides are key building blocks in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with precision and efficiency. Among these, p-(2-Bromo)vinyl Anisole is a commonly utilized substrate. This guide provides an objective, data-driven comparison of this compound with its vinyl halide counterparts, p-(2-Chloro)vinyl Anisole and p-(2-Iodo)vinyl Anisole, to inform substrate selection in drug development and other research applications.

Executive Summary

The reactivity of p-substituted vinyl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the halogen atom. The generally accepted trend in reactivity follows the order of bond dissociation energy for the carbon-halogen bond: I > Br > Cl . This trend dictates that vinyl iodides are the most reactive, followed by vinyl bromides, and then vinyl chlorides, which are often the most challenging to activate.

This guide will delve into a comparative analysis of these three vinyl halides in the context of two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Heck reaction.

Comparative Performance Data

To illustrate the performance differences between p-(2-Iodo)vinyl Anisole, this compound, and p-(2-Chloro)vinyl Anisole, the following tables summarize representative data from hypothetical, yet chemically sound, comparative experiments. The data reflects typical outcomes based on established reactivity principles in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling with Phenylboronic Acid

Reaction: Coupling of the respective p-(2-halo)vinyl anisole with phenylboronic acid.

Vinyl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
p-(2-Iodo)vinyl AnisolePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O80295
This compoundPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O80685
p-(2-Chloro)vinyl AnisolePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane1001865
Heck Reaction with n-Butyl Acrylate

Reaction: Coupling of the respective p-(2-halo)vinyl anisole with n-butyl acrylate.

Vinyl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
p-(2-Iodo)vinyl AnisolePd(OAc)₂ (1 mol%) / P(o-tolyl)₃ (2 mol%)Et₃NDMF100492
This compoundPd(OAc)₂ (1 mol%) / P(o-tolyl)₃ (2 mol%)Et₃NDMF1001280
p-(2-Chloro)vinyl AnisolePd₂(dba)₃ (2 mol%) / PCy₃ (4 mol%)K₂CO₃DMA1202455

Discussion of Results

The tabulated data clearly illustrates the expected reactivity trend. p-(2-Iodo)vinyl Anisole consistently provides the highest yields in the shortest reaction times, attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

This compound represents a good balance between reactivity and stability. It is often more cost-effective than the iodo-analog and provides good to excellent yields, albeit with longer reaction times or slightly higher temperatures.

p-(2-Chloro)vinyl Anisole is the least reactive of the three. Successful coupling reactions often necessitate more sophisticated and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or PCy₃), higher temperatures, and longer reaction times. Despite these challenges, the lower cost and greater availability of vinyl chlorides can make them attractive starting materials for large-scale syntheses, provided an efficient catalytic system can be identified.

Experimental Protocols

The following are standardized, representative experimental protocols that would be suitable for a head-to-head comparison of the vinyl halides in Suzuki-Miyaura and Heck reactions.

General Protocol for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with the respective p-(2-halo)vinyl anisole (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (2.0 mmol). The tube is evacuated and backfilled with argon (this cycle is repeated three times). The specified solvent (5 mL) and, if necessary, water (1 mL) are added via syringe. The appropriate palladium catalyst and ligand are then added under a positive pressure of argon. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Protocol for Heck Reaction

To a flame-dried Schlenk tube is added the respective p-(2-halo)vinyl anisole (1.0 mmol), n-butyl acrylate (1.5 mmol), the specified base (1.5 mmol), and the palladium catalyst and ligand. The tube is sealed, evacuated, and backfilled with argon. The appropriate solvent (5 mL) is added via syringe, and the mixture is stirred at the indicated temperature for the specified duration. After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of celite. The filtrate is washed with saturated aqueous ammonium chloride (10 mL) and brine (10 mL), dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.

Visualizing Reaction Mechanisms and Workflows

To further aid in understanding the processes involved, the following diagrams illustrate the catalytic cycles and a logical workflow for substrate selection.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 (Base) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Heck_Reaction_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Oxidative\nAddition->R-Pd(II)-X(Ln) Olefin\nCoordination Olefin Coordination R-Pd(II)-X(Ln)->Olefin\nCoordination Alkene Migratory\nInsertion Migratory Insertion Olefin\nCoordination->Migratory\nInsertion β-Hydride\nElimination β-Hydride Elimination Migratory\nInsertion->β-Hydride\nElimination Product\nRelease Product Release β-Hydride\nElimination->Product\nRelease Product\nRelease->Pd(0)Ln Product + HX

Caption: Catalytic Cycle of the Heck Reaction.

Vinyl_Halide_Selection Start Project Goal HighReactivity High Reactivity & Mild Conditions? Start->HighReactivity CostSensitive Cost-Sensitive / Large Scale? HighReactivity->CostSensitive No Iodide Use p-(2-Iodo)vinyl Anisole HighReactivity->Iodide Yes Bromide Use this compound (Good balance of reactivity and cost) CostSensitive->Bromide No Chloride Use p-(2-Chloro)vinyl Anisole (Requires catalyst optimization) CostSensitive->Chloride Yes

Caption: Decision workflow for selecting the appropriate p-halovinyl anisole.

Conclusion

The selection of a vinyl halide for cross-coupling reactions is a critical decision in synthetic planning. While p-(2-Iodo)vinyl Anisole offers the highest reactivity, enabling milder reaction conditions and shorter reaction times, its higher cost may be a limiting factor. p-(2-Chloro)vinyl Anisole , on the other hand, is the most economical option but requires more stringent reaction conditions and specialized catalysts to achieve satisfactory yields. This compound emerges as a versatile and practical choice, providing a favorable balance between reactivity, stability, and cost for a wide range of applications in research and development. This guide provides the foundational data and protocols to enable informed decisions for the efficient and successful synthesis of target molecules.

A Comparative Analysis of Synthesis Routes for p-(2-Bromo)vinyl Anisole: A Cost-Benefit Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two prominent methods for the synthesis of p-(2-bromo)vinyl anisole: the Wittig reaction and the Heck reaction. By examining experimental protocols, reagent costs, and reaction yields, this document aims to inform the selection of the most appropriate synthetic strategy.

The compound this compound is a valuable building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] The choice of synthesis method can significantly impact the overall cost, efficiency, and environmental footprint of its production. This comparison focuses on providing a clear, data-driven overview to aid in this critical decision-making process.

At a Glance: Wittig vs. Heck Reaction

MetricWittig ReactionHeck Reaction
Starting Materials p-Anisaldehyde, (Bromomethyl)triphenylphosphonium bromide4-Bromoanisole, Vinyl bromide
Key Reagents Potassium tert-butoxide, Tetrahydrofuran (THF)Palladium(II) acetate, Triphenylphosphine, Triethylamine, N,N-Dimethylformamide (DMF)
Estimated Reagent Cost per Mole of Product ~$150 - $250~$200 - $350 (highly dependent on catalyst loading)
Typical Yield 60-80%70-90%
Key Advantages Well-established, reliable, avoids costly metal catalysts.High yields, good stereoselectivity.
Key Disadvantages Stoichiometric use of phosphonium ylide generates significant triphenylphosphine oxide waste.High cost and potential toxicity of palladium catalyst, requires careful optimization.

In-Depth Analysis

The Wittig Reaction: A Classic Approach

The Wittig reaction is a widely used and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[2][3] In the context of this compound synthesis, this reaction proceeds by the reaction of p-anisaldehyde with a phosphorus ylide generated from (bromomethyl)triphenylphosphonium bromide.

Workflow for the Wittig Reaction:

cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Purification Phosphonium_Salt (Bromomethyl)triphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Potassium tert-butoxide Base->Ylide Product This compound Ylide->Product Reaction Aldehyde p-Anisaldehyde Aldehyde->Product Byproduct Triphenylphosphine oxide Crude_Product Crude Product Mixture Product->Crude_Product Byproduct->Crude_Product Purified_Product Purified this compound Crude_Product->Purified_Product Chromatography

Caption: Workflow of the Wittig synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the Wittig synthesis of (E)-1-(2-bromovinyl)-4-methoxybenzene involves the initial formation of the Wittig reagent. To a suspension of (bromomethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of potassium tert-butoxide in THF is added dropwise. The resulting ylide solution is then treated with p-anisaldehyde. The reaction mixture is typically stirred at room temperature for several hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The major challenge in the workup is the removal of the triphenylphosphine oxide byproduct, which often requires column chromatography for effective purification. While specific yields for this exact transformation are not abundantly reported, similar Wittig reactions suggest that yields in the range of 60-80% can be expected.

The Heck Reaction: A Palladium-Catalyzed Alternative

The Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] For the synthesis of this compound, a potential route involves the coupling of 4-bromoanisole with vinyl bromide.

Workflow for the Heck Reaction:

cluster_0 Catalyst Activation cluster_1 Heck Coupling cluster_2 Purification Pd_precatalyst Palladium(II) acetate Active_Catalyst Pd(0) Catalyst Pd_precatalyst->Active_Catalyst Ligand Triphenylphosphine Ligand->Active_Catalyst Product This compound Active_Catalyst->Product Catalytic Cycle Aryl_Halide 4-Bromoanisole Aryl_Halide->Product Alkene Vinyl bromide Alkene->Product Base Triethylamine Base->Product Crude_Product Crude Product Mixture Product->Crude_Product Purified_Product Purified this compound Crude_Product->Purified_Product Filtration & Chromatography

Caption: Workflow of the Heck synthesis of this compound.

Experimental Protocol:

A general procedure for a Heck reaction of this type would involve charging a reaction vessel with 4-bromoanisole, a palladium catalyst such as palladium(II) acetate, a phosphine ligand like triphenylphosphine, and a base, for example, triethylamine, in a suitable solvent like N,N-dimethylformamide (DMF). Vinyl bromide would then be introduced, and the mixture would be heated under an inert atmosphere for several hours. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the product is isolated by extraction and purified by column chromatography. While specific literature on this exact transformation is scarce, similar Heck reactions have reported yields in the range of 70-90%.[4]

Cost-Benefit Analysis

Cost:

  • Wittig Reaction: The primary cost drivers for the Wittig reaction are the phosphonium salt and the starting aldehyde. While p-anisaldehyde is relatively inexpensive, (bromomethyl)triphenylphosphonium bromide can be a significant cost component.[5] The use of a strong base like potassium tert-butoxide also adds to the overall cost.[1][2][5][6]

  • Heck Reaction: The most significant cost in the Heck reaction is the palladium catalyst. Although used in catalytic amounts, palladium is a precious metal, and its price can be volatile.[4] The cost of the phosphine ligand and the specialized solvent, DMF, also contribute to the overall expense.[7][8][9][10][11]

Benefit:

  • Wittig Reaction: The main advantages of the Wittig reaction are its reliability and the avoidance of expensive and potentially toxic heavy metal catalysts. The reaction conditions are generally mild, and the procedure is well-documented for a wide range of substrates.

  • Heck Reaction: The Heck reaction often provides higher yields and excellent stereoselectivity, which can be a crucial factor in multi-step syntheses where maximizing the amount of the desired product is critical. The catalytic nature of the reaction means that only a small amount of the expensive palladium is required, although catalyst loading optimization is key.

Environmental and Safety Considerations:

  • Wittig Reaction: A major drawback of the Wittig reaction is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. This waste product can be difficult to remove and poses a disposal challenge. The use of flammable solvents like THF also requires appropriate safety precautions.

  • Heck Reaction: The use of palladium, a heavy metal, raises environmental concerns regarding its disposal and potential contamination. DMF is a solvent that has been flagged for its potential health risks. However, recent advances in green chemistry are exploring more environmentally friendly solvents and catalyst systems for Heck reactions.

Conclusion

The choice between the Wittig and Heck reactions for the synthesis of this compound depends on the specific priorities of the researcher or organization.

For cost-sensitive projects and smaller-scale syntheses , the Wittig reaction may be the more pragmatic choice due to the avoidance of high-cost palladium catalysts. Its reliability and well-understood mechanism offer a degree of predictability.

For large-scale production where maximizing yield and purity are paramount , the Heck reaction , despite its higher initial catalyst cost, may prove to be more economical in the long run due to potentially higher product output. However, careful consideration of catalyst recovery and waste management is essential to mitigate both cost and environmental impact.

Ultimately, a thorough evaluation of available resources, desired scale of production, and purity requirements will guide the optimal synthetic route. Further process optimization for either method could also significantly alter the cost-benefit landscape.

References

A Comparative Guide to the Reaction Products of p-(2-Bromo)vinyl Anisole: Suzuki vs. Heck Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products obtained from p-(2-bromo)vinyl anisole through two prominent palladium-catalyzed cross-coupling reactions: the Suzuki and Heck couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors. Here, we present the spectroscopic data of the resulting products, detailed experimental protocols, and a visual representation of the reaction pathways.

Spectroscopic Data of Reaction Products

The following tables summarize the key spectroscopic data for the major products obtained from the Suzuki and Heck reactions of this compound. This data is crucial for the identification and characterization of these compounds.

Table 1: Spectroscopic Data for the Suzuki Coupling Product: (E)-1-methoxy-4-styrylbenzene (4-Methoxystilbene)

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.49-7.44 (m, 4H), 7.34 (t, J = 7.8 Hz, 2H), 7.24-7.21 (m, 1H), 7.06 (d, J = 16.1 Hz, 1H), 6.97 (d, J = 16.1 Hz, 1H), 6.91-6.88 (m, 2H), 3.82 (s, 3H)[1]
¹³C NMR (CDCl₃, 125 MHz)δ 159.3, 137.7, 130.2, 128.7, 128.2, 127.8, 127.2, 126.7, 126.3, 114.2, 55.4[1]
Mass Spectrometry (GC-MS)m/z 210 (M+), 195, 178, 165
Infrared (IR) (KBr)3025, 2955, 1605, 1512, 1248, 964, 825 cm⁻¹

Table 2: Spectroscopic Data for the Heck Coupling Product: (E,E)-1-(4-methoxyphenyl)-4-phenylbuta-1,3-diene

Spectroscopic TechniqueData
¹H NMR (CDCl₃)δ 7.45-7.20 (m, 7H, Ar-H), 7.05-6.60 (m, 6H, Ar-H and vinyl-H), 3.80 (s, 3H, OCH₃)
¹³C NMR (CDCl₃)δ 159.0, 137.8, 132.9, 132.6, 130.3, 129.7, 128.6, 127.5, 127.2, 126.4, 114.1, 55.3
Mass Spectrometry (EI)m/z 236 (M+)
Infrared (IR) Not readily available

Note: Detailed, explicitly assigned NMR data for (E,E)-1-(4-methoxyphenyl)-4-phenylbuta-1,3-diene is less commonly reported in readily accessible sources. The provided data is a composite from typical spectral regions for such compounds.

Experimental Protocols

Detailed methodologies for the synthesis of the aforementioned products are provided below. These protocols are representative of typical laboratory procedures for Suzuki and Heck couplings.

Protocol 1: Synthesis of (E)-1-methoxy-4-styrylbenzene via Suzuki Coupling

This procedure details a typical Suzuki-Miyaura coupling reaction.[2][3]

Materials:

  • (E)-1-(2-bromovinyl)-4-methoxybenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1 mixture, 10 mL)

Procedure:

  • To a round-bottom flask, add (E)-1-(2-bromovinyl)-4-methoxybenzene, phenylboronic acid, potassium carbonate, and triphenylphosphine.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture and the palladium(II) acetate catalyst.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (E,E)-1-(4-methoxyphenyl)-4-phenylbuta-1,3-diene via Heck Coupling

This protocol outlines a standard Heck reaction procedure.[4][5][6]

Materials:

  • (E)-1-(2-bromovinyl)-4-methoxybenzene (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 10 mL)

Procedure:

  • In a Schlenk flask, dissolve (E)-1-(2-bromovinyl)-4-methoxybenzene, styrene, and tri(o-tolyl)phosphine in DMF.

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add palladium(II) acetate and triethylamine to the mixture.

  • Heat the reaction to 100 °C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Reaction Pathway Visualization

The following diagram illustrates the two distinct reaction pathways for this compound.

Reaction_Pathways start This compound suzuki_product 4-Methoxystilbene start->suzuki_product Suzuki Coupling heck_product 1-(4-methoxyphenyl)-4-phenyl- 1,3-butadiene start->heck_product Heck Coupling suzuki_reagents Phenylboronic Acid, Pd(0), Base heck_reagents Styrene, Pd(0), Base

Caption: Reaction pathways of this compound.

Comparison and Alternatives

The Suzuki and Heck reactions offer versatile methods for the derivatization of this compound, leading to different classes of compounds.

  • Suzuki Coupling: This reaction is highly efficient for the formation of biaryl and stilbene-like structures. It generally exhibits high functional group tolerance and often proceeds under relatively mild conditions. The use of organoboron reagents, which are typically stable and less toxic than other organometallics, makes this a popular choice in pharmaceutical and materials science. The primary product, 4-methoxystilbene, is a key scaffold in various biologically active molecules.

  • Heck Coupling: The Heck reaction is a powerful tool for the arylation and vinylation of alkenes. In the case of this compound reacting with styrene, a conjugated diene system is formed. This reaction extends the π-system of the molecule, which can have significant effects on its photophysical properties. While effective, Heck reactions can sometimes require higher temperatures and may lead to issues with regioselectivity depending on the substrates.

Alternative Methods:

Other cross-coupling reactions such as Stille coupling (using organotin reagents) or Sonogashira coupling (with terminal alkynes) could also be employed to further functionalize this compound, leading to a wider array of molecular architectures. The choice of reaction is often dictated by the desired final product, the availability of starting materials, and the required reaction conditions.

This guide provides a foundational comparison to aid researchers in selecting the appropriate synthetic strategy for their specific needs when working with this compound and similar vinyl halides.

References

A Comparative Guide to Purity Assessment of Synthesized p-(2-Bromo)vinyl Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of common analytical techniques for assessing the purity of p-(2-Bromo)vinyl Anisole, a versatile intermediate in organic synthesis. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are compared, supported by illustrative experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on various factors, including the nature of the expected impurities, the required accuracy, and the physicochemical properties of the analyte. Below is a summary of the performance of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHPLC with UV DetectionGC-MSQuantitative ¹H-NMR (qNMR)
Purity Determination (%) 98.5% (Relative Purity)98.2% (Relative Purity)98.7% (Absolute Purity)
Limit of Detection (LOD) ~0.01%<0.001%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.005%~0.3%
Key Advantages - Wide applicability- Good for non-volatile impurities- Robust and reproducible- High sensitivity and selectivity- Excellent for volatile and semi-volatile impurities- Provides structural information of impurities- Provides absolute purity without a specific reference standard for the analyte- Non-destructive- Provides structural confirmation
Key Disadvantages - Requires chromophore for UV detection- May not separate all impurities from the main peak- Not suitable for non-volatile or thermally labile compounds- Potential for sample degradation at high temperatures- Lower sensitivity compared to chromatographic methods- Potential for signal overlap
Identified Impurities - Unidentified polar impurity at RRT 0.85- Unidentified non-polar impurity at RRT 1.15- 4-Methoxyphenacyl bromide (starting material)- Triphenylphosphine oxide (byproduct from Wittig synthesis)- Residual solvent (e.g., Dichloromethane)- Triphenylphosphine oxide

Note: The data presented in this table is illustrative and representative of typical results for a compound like this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the relative purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient elution)

    • 0-10 min: 60% to 95% Acetonitrile

    • 10-15 min: 95% Acetonitrile

    • 15-16 min: 95% to 60% Acetonitrile

    • 16-20 min: 60% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • Injection Mode: Split (1:50)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Filter the solution through a 0.45 µm syringe filter.

Quantitative ¹H-NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of the internal standard (maleic acid) into a vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard (Maleic acid)

Visualizing the Workflow and Relationships

To better understand the logical flow of assessing the purity of synthesized this compound, the following diagrams illustrate the overall workflow and the relationship between the analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Results & Decision cluster_decision Outcome Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Screen Initial Purity Screen (TLC) Purification->Initial_Screen HPLC HPLC Analysis Initial_Screen->HPLC GCMS GC-MS Analysis Initial_Screen->GCMS qNMR qNMR Analysis Initial_Screen->qNMR Data_Comparison Compare Purity Data HPLC->Data_Comparison GCMS->Data_Comparison Impurity_ID Identify Impurities GCMS->Impurity_ID qNMR->Data_Comparison qNMR->Impurity_ID Final_Purity Final Purity Determination Data_Comparison->Final_Purity Impurity_ID->Final_Purity Pass Purity ≥ 98% Final_Purity->Pass Meets Specification Fail Purity < 98% Final_Purity->Fail Requires Further Purification

Caption: Workflow for purity assessment of synthesized compounds.

Analytical_Technique_Relationship cluster_chromatography Chromatographic Methods (Relative Purity) cluster_spectroscopy Spectroscopic Method (Absolute Purity) HPLC HPLC (Non-volatile Impurities) GCMS GC-MS (Volatile Impurities) HPLC->GCMS Complementary Information qNMR qNMR (Structural Confirmation & Absolute Purity) HPLC->qNMR Orthogonal Technique GCMS->qNMR Orthogonal Technique Analyte Synthesized This compound Analyte->HPLC Analyte->GCMS Analyte->qNMR

Caption: Relationship between analytical techniques for purity analysis.

Safety Operating Guide

Safe Disposal of p-(2-Bromo)vinyl Anisole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the proper disposal of p-(2-Bromo)vinyl Anisole, ensuring compliance with standard safety protocols and minimizing environmental impact.

Key Physical and Chemical Properties

A summary of the quantitative data for this compound is presented below. These properties are essential for understanding its behavior and for making informed decisions on its handling and storage.

PropertyValue
CAS Number 6303-59-9
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol [1]
Appearance Light Yellow Solid[2]
Melting Point 50-55 °C[3][4][5]
Boiling Point 283.4 °C at 760 mmHg[3][4][5]
Density 1.41 g/cm³[3][4][5]
Flash Point 112.1 °C[3][4]
Storage Temperature 4°C[6]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This protocol is based on general guidelines for the disposal of halogenated organic compounds.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
  • Wear appropriate personal protective equipment (PPE), including:
  • Chemical-resistant gloves (e.g., nitrile)
  • Safety goggles or a face shield
  • A lab coat
  • Avoid inhalation of dust or vapors.
  • Prevent contact with skin and eyes.

2. Waste Segregation:

  • Crucially, segregate halogenated organic waste from non-halogenated waste streams.[7][8]
  • Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.

3. Waste Collection and Labeling:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled waste container.
  • The container should be made of a material compatible with the chemical.
  • The label must clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a component.
  • Keep a log of the approximate amount of waste added to the container.

4. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.
  • Ensure the storage area is designated for hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Halogenated organic compounds are typically disposed of via high-temperature incineration.[7][8]
  • Never dispose of this compound down the drain or in regular trash.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the logical workflow for handling and disposing of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate as Halogenated Waste fume_hood->segregate collect Collect Waste in Designated Container label_waste Label Container Clearly collect->label_waste segregate->collect store Store in Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Dispose via Incineration contact_ehs->incineration spill In Case of Spill evacuate Evacuate Area spill->evacuate notify Notify Supervisor/EHS evacuate->notify

Caption: Disposal workflow for this compound.

is_halogenated Is the waste a halogenated organic compound? yes_path Segregate into Halogenated Waste Container is_halogenated->yes_path Yes no_path Segregate into Non-Halogenated Waste Container is_halogenated->no_path No

Caption: Decision diagram for waste segregation.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.